Carbazomycin G
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115920-44-0 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one |
InChI |
InChI=1S/C15H15NO3/c1-8-13(19-3)12(17)11-9-6-4-5-7-10(9)16-14(11)15(8,2)18/h4-7,16,18H,1-3H3 |
InChI Key |
XHIVRAVUXVHJKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC |
Synonyms |
carbazomycin G |
Origin of Product |
United States |
Foundational & Exploratory
Carbazomycin G as a novel carbazole alkaloid antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazomycin G is a novel carbazole alkaloid antibiotic belonging to the carbazomycin complex of natural products. Isolated from Streptoverticillium ehimense, it has demonstrated notable biological activity, particularly moderate antifungal action against dermatophytes of the Trichophyton genus. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis, known biological activities, and a discussion of the potential mechanisms of action based on the broader class of carbazole alkaloids. This guide is intended to serve as a foundational resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this and related compounds.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic agents, and the carbazole alkaloids represent a promising class of compounds with diverse biological activities. Carbazomycins, a series of carbazole alkaloids produced by Streptomyces species, have been recognized for their antibacterial and antifungal properties[1]. This compound is a distinct member of this family, characterized by a unique quinol moiety within its carbazole framework[2]. This whitepaper will consolidate the current scientific knowledge on this compound, with a focus on its potential as an antibiotic.
Chemical Properties and Synthesis
This compound is a structurally unique carbazole alkaloid. While numerous total synthesis routes have been developed and published, a detailed exposition of these is beyond the scope of this guide. Interested readers are directed to the extensive literature on this topic for specific synthetic schemes and methodologies.
Biological Activity
The primary reported biological activity of this compound is its antifungal effect. However, quantitative data on its broader antimicrobial spectrum remains limited in publicly accessible literature.
Antifungal Activity
This compound has been reported to exhibit moderate antifungal activity specifically against Trichophyton species, a genus of fungi that causes dermatophytosis in humans and animals.
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity Level | Specific Data (e.g., MIC) |
| Trichophyton spp. | Moderate | Specific MIC values not reported in available literature. |
MIC: Minimum Inhibitory Concentration
Antibacterial Activity
While the carbazomycin class of compounds is known to possess antibacterial properties, specific data detailing the antibacterial spectrum and potency (e.g., MIC values) of this compound are not currently available in the scientific literature.
Cytotoxicity
Understanding the toxicity of a potential antibiotic against mammalian cells is crucial for its development as a therapeutic agent.
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | Result | IC50 Value |
| HL-60 | Human acute myeloid leukemia | Not cytotoxic | Not reported |
| MOLM-13 | Human acute myeloid leukemia | Not cytotoxic | Not reported |
IC50: Half-maximal inhibitory concentration
Potential Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of other carbazole alkaloids, several potential mechanisms can be proposed.
Inhibition of DNA Gyrase
One of the known mechanisms of action for some carbazole-based antibiotics is the inhibition of bacterial DNA gyrase[3]. This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. It is plausible that this compound may exert its antibacterial effects through a similar mechanism.
Caption: Proposed mechanism of DNA gyrase inhibition by this compound.
Disruption of Microbial Cell Membranes
Another potential mechanism for carbazole alkaloids is the disruption of the microbial cell membrane. This can lead to leakage of intracellular components and ultimately cell death.
Caption: Proposed mechanism of cell membrane disruption by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, standardized methods are widely used for assessing antimicrobial activity and mechanism of action.
Antifungal Susceptibility Testing (Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing of filamentous fungi like Trichophyton.
Caption: General workflow for antifungal susceptibility testing.
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal conidia or hyphal fragments is prepared according to CLSI or EUCAST guidelines.
-
Drug Dilution: A series of twofold dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under specified conditions (temperature, time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.
DNA Gyrase Inhibition Assay
Assays to determine the inhibition of DNA gyrase typically measure the enzyme's ability to introduce supercoils into relaxed circular DNA.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated to allow for the supercoiling reaction to occur.
-
Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the DNA gyrase activity (IC50) is determined by quantifying the amount of supercoiled DNA in each lane[4][5].
Future Directions
This compound represents an intriguing starting point for further antibiotic research. Key areas for future investigation include:
-
Comprehensive Antimicrobial Spectrum Analysis: Determination of MIC values against a broad panel of clinically relevant bacteria and fungi is essential to understand its potential therapeutic applications.
-
Mechanism of Action Studies: Definitive studies are required to elucidate the precise molecular target(s) of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, spectrum, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of infection is a critical step in assessing its therapeutic potential.
Conclusion
This compound is a novel carbazole alkaloid with demonstrated antifungal activity. While significant gaps in our understanding of its full antimicrobial potential and mechanism of action remain, its unique chemical structure and biological activity make it a compelling candidate for further investigation in the quest for new antibiotics. This guide provides a summary of the current knowledge and a framework for future research into this promising natural product.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
The Biosynthesis of Carbazomycin G: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin G, a member of the carbazole alkaloid family, exhibits significant biological activities, making its biosynthetic pathway a subject of considerable interest for natural product chemists and drug development professionals. Produced by actinomycetes, particularly species like Streptoverticillium ehimense, this compound features a unique carbazole-1,4-quinol moiety. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of related carbazole alkaloid biosynthesis and analysis of putative gene clusters. While the complete enzymatic cascade for this compound is yet to be fully elucidated experimentally, this document synthesizes the current understanding to present a coherent model.
Core Biosynthetic Pathway: Formation of the Carbazole Nucleus
The biosynthesis of the carbazole ring system is a conserved process in actinomycetes. Tracer experiments and biochemical analyses of related compounds, such as neocarazostatin A and carquinostatin A, have revealed that the carbazole skeleton is derived from three primary precursors: L-tryptophan, pyruvate, and a four-carbon unit originating from two acetate molecules.[1] The initial steps involve a series of enzymatic reactions that construct the tricyclic carbazole core.
The key enzymes responsible for the formation of the carbazole nucleus are encoded by a conserved set of genes found in the biosynthetic gene clusters (BGCs) of carbazole alkaloids.[2][3] In the context of carbazomycin biosynthesis, the identified cbz gene cluster harbors homologs to the well-characterized enzymes from the neocarazostatin A (nzs) BGC.[4]
Table 1: Proposed Enzymes for Carbazole Core Biosynthesis in this compound
| Enzyme Homolog (in nzs cluster) | Proposed Enzyme in this compound Biosynthesis | Function |
| NzsH (ThDP-dependent enzyme) | CbzH | Catalyzes the carboligation between indole-3-pyruvate (derived from L-tryptophan) and pyruvate.[2] |
| NzsF (KAS III-like enzyme) & NzsE (Acyl Carrier Protein) | CbzF & CbzE | Catalyze the formation of a 3-hydroxybutyryl-ACP intermediate from acetyl-CoA and malonyl-CoA.[1] |
| NzsJ (KASIII-like enzyme) | CbzJ | Catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid intermediate with 3-hydroxybutyryl-ACP.[1] |
| NzsI (Aromatase/Cyclase) | CbzI | Catalyzes the final oxidative cyclization to form the carbazole ring.[2] |
The proposed initial steps in the biosynthesis of the this compound core are depicted in the following workflow:
Tailoring Steps: The Path to this compound
Following the formation of the carbazole nucleus, a series of tailoring reactions, including hydroxylations, methylations, and the formation of the characteristic quinol moiety, are required to yield the final structure of this compound. The precise sequence and the specific enzymes responsible for these transformations in S. ehimense are not yet fully characterized. However, analysis of the cbz gene cluster and comparison with other carbazole biosynthetic pathways allow for a putative sequence of events.
Hydroxylation and Quinone Formation
The formation of the carbazole-1,4-quinol in this compound likely involves one or more oxygenase enzymes. Putative genes encoding a FAD-dependent monooxygenase (CbzO) and a cytochrome P450 hydroxylase (CbzG) have been identified in carbazomycin biosynthetic gene clusters. These enzymes are prime candidates for catalyzing the hydroxylation of the carbazole ring, which are precursor steps to the formation of the quinone. FAD-dependent monooxygenases and cytochrome P450 enzymes are well-known for their roles in the oxidative tailoring of natural products in Streptomyces.
Methylation
This compound possesses a methoxy group. The cbz biosynthetic gene cluster contains a gene, cbzMT, encoding an O-methyltransferase.[4] This enzyme is proposed to catalyze the methylation of a hydroxyl group on the carbazole ring, likely after the initial hydroxylation steps.
A proposed biosynthetic pathway for this compound, incorporating the core synthesis and putative tailoring steps, is illustrated below.
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound biosynthetic enzymes are not yet available in the published literature. However, standard molecular biology and biochemical techniques would be employed for their study. The following provides a generalized workflow for the functional characterization of the putative enzymes.
1. Gene Cloning and Heterologous Expression:
-
The putative genes (cbzH, cbzJ, cbzI, cbzO, cbzG, cbzMT, etc.) would be amplified from the genomic DNA of Streptoverticillium ehimense via PCR.
-
The amplified genes would be cloned into suitable expression vectors, such as pET vectors for E. coli or pSET152 for heterologous expression in a model Streptomyces host (e.g., S. coelicolor or S. albus).
-
Expression of the recombinant proteins would be induced under optimized conditions (e.g., IPTG for E. coli, thiostrepton for Streptomyces).
2. Protein Purification:
-
Recombinant proteins, often with an affinity tag (e.g., His-tag), would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, would be employed to achieve high purity.
3. In Vitro Enzyme Assays:
-
The catalytic activity of each purified enzyme would be tested in vitro using the predicted substrates.
-
For example, the activity of CbzH would be assayed by incubating the purified enzyme with indole-3-pyruvate and pyruvate, and monitoring the formation of the product by HPLC or LC-MS.
-
The activity of the tailoring enzymes (CbzG, CbzO, CbzMT) would be assayed using the carbazole intermediate as a substrate and the appropriate co-factors (e.g., NADPH and a reductase for the P450, FAD and NADPH for the monooxygenase, S-adenosylmethionine for the methyltransferase).
4. Gene Knockout and Complementation:
-
To confirm the in vivo function of a gene, a targeted gene knockout would be created in the native producer, S. ehimense, using techniques like CRISPR-Cas9 or homologous recombination.
-
The resulting mutant would be analyzed for the loss of this compound production and the accumulation of any biosynthetic intermediates.
-
Complementation of the knockout mutant with a functional copy of the gene should restore this compound production, confirming the gene's role in the pathway.
Quantitative Data
Currently, there is a lack of published quantitative data, such as enzyme kinetics (Km, kcat), specific activities, or product yields from engineered strains, specifically for the biosynthetic pathway of this compound. Future research involving the biochemical characterization of the Cbz enzymes is required to populate such a dataset.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. While the formation of the carbazole core is well-supported by analogy to related pathways, the tailoring steps leading to the final quinol structure remain a key area for future research. The functional characterization of the putative FAD-dependent monooxygenase (CbzO), cytochrome P450 hydroxylase (CbzG), and O-methyltransferase (CbzMT) from Streptoverticillium ehimense will be crucial to fully elucidate this fascinating biosynthetic pathway. A comprehensive understanding of the enzymatic machinery will not only provide insights into the biosynthesis of this potent molecule but also open avenues for the biocatalytic production of novel carbazole alkaloids with improved therapeutic properties through metabolic engineering and synthetic biology approaches.
References
Spectroscopic Characterization of Carbazomycin G: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Carbazomycin G, a carbazole alkaloid with significant biological activity. Due to the limited availability of specific, publicly accessible raw data for this compound, this document presents a summary of expected spectroscopic data based on the analysis of closely related carbazole alkaloids and general principles of spectroscopic interpretation for heterocyclic compounds. Detailed experimental protocols are also provided to guide researchers in the acquisition of such data.
Introduction to this compound
This compound is a member of the carbazole alkaloid family, a class of natural products known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities. The precise structural elucidation of these molecules is paramount for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for the unambiguous determination of the chemical structure and purity of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from the analysis of similar carbazole alkaloids and should be considered representative. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H |
| ~ 7.2 - 7.5 | m | 4H | Aromatic H |
| ~ 4.0 | s | 3H | OCH₃ |
| ~ 2.5 | s | 3H | Ar-CH₃ |
| ~ 8.5 - 9.0 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 150 | Aromatic C-N, C-O |
| ~ 120 - 130 | Aromatic C-H, C-C |
| ~ 100 - 115 | Aromatic C-H |
| ~ 55 - 60 | OCH₃ |
| ~ 15 - 20 | Ar-CH₃ |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Expected [M+H]⁺ | m/z 240.10 |
| Expected [M]⁺ | m/z 239.09 |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, Sharp | N-H Stretch |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1600, 1480 | Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | C-O Stretch (Aryl ether) |
| ~ 810 | Strong | C-H Bending (Aromatic) |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are outlined below. These protocols are based on standard practices for the analysis of natural products.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A larger spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay may be required. Proton-decoupling techniques are employed to simplify the spectrum.
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL. For some ionization techniques, a matrix may be required.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. Data is acquired over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-500). The high-resolution capability allows for the determination of the exact mass and, consequently, the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Workflow for Spectroscopic Characterization
The logical flow of experiments for the complete spectroscopic characterization of a novel or synthesized batch of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
This comprehensive approach, integrating NMR, MS, and IR spectroscopy, is essential for the unambiguous structural determination and purity assessment of this compound, thereby supporting its further development as a potential therapeutic agent.
References
Unveiling the Architectural Nuances of Carbazomycin G: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the chemical structure and stereochemistry of Carbazomycin G, a carbazole alkaloid, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's structural features, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this potent antifungal compound.
Core Chemical Structure
This compound is a novel congener of the carbazomycin complex, isolated from the culture broth of Streptoverticillium ehimense.[1] Its distinctive chemical architecture is characterized by a carbazole nucleus fused with a unique quinol moiety. The molecular formula has been determined to be C₁₇H₁₉NO₃. The structural elucidation was accomplished through a combination of mass spectrometry, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallographic analysis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Appearance | Pale yellow needles |
| Melting Point | 194-196 °C |
| UV λmax (MeOH) nm (ε) | 232 (30,100), 253 (15,700), 298 (8,100), 330 (sh, 3,900), 342 (4,500) |
| Specific Rotation ([α]D²⁵) | 0° (c 1.0, MeOH) |
Spectroscopic and Crystallographic Data
The precise arrangement of atoms in this compound has been mapped through extensive spectroscopic and crystallographic studies. The following tables summarize the key quantitative data obtained from these analyses.
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 1.55 | s | |
| H-4 | 4.80 | br s | |
| H-5 | 7.28 | d | 8.0 |
| H-6 | 7.35 | t | 8.0 |
| H-7 | 7.95 | d | 8.0 |
| H-8 | 7.99 | s | |
| 2-CH₃ | 2.35 | s | |
| 3-OCH₃ | 3.88 | s | |
| 9-NH | 8.55 | br s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 75.2 |
| C-2 | 135.8 |
| C-3 | 155.4 |
| C-4 | 105.5 |
| C-4a | 141.1 |
| C-4b | 120.2 |
| C-5 | 119.8 |
| C-6 | 124.5 |
| C-7 | 118.9 |
| C-8 | 110.8 |
| C-8a | 125.7 |
| C-9a | 138.9 |
| 1-CH₃ | 28.9 |
| 2-CH₃ | 12.1 |
| 3-OCH₃ | 55.6 |
| C-1' (Quinol) | 188.2 |
| C-4' (Quinol) | 182.7 |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure. The molecule possesses a chiral center at the C-1 position of the quinol ring. However, the specific rotation has been determined to be 0°, indicating that this compound is isolated as a racemic mixture.[1] The X-ray crystallographic analysis confirmed the relative stereochemistry of the molecule.
Experimental Protocols
Isolation of this compound
The producing organism, Streptoverticillium ehimense H1051-MY10, was cultured in a jar fermentor containing a medium of glucose, soluble starch, soybean meal, and inorganic salts. After 72 hours of fermentation, the culture broth was filtered. The mycelial cake was extracted with acetone, and the extract was concentrated. The resulting aqueous residue was then extracted with ethyl acetate. The ethyl acetate extract was concentrated and subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure this compound.
Spectroscopic and Crystallographic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL GX-400 spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution electron impact mass spectra (HREIMS) were obtained using a JEOL JMS-DX303 mass spectrometer.
-
X-ray Crystallography: A single crystal of this compound was obtained by recrystallization from a mixture of chloroform and n-hexane. The crystallographic data were collected on a Rigaku AFC-5R diffractometer using graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares procedures.
Biological Activity and Potential Workflow
This compound has demonstrated moderate antifungal activity, particularly against species of Trichophyton.[1] While the precise signaling pathway of its antifungal action has not been fully elucidated, a logical workflow for its investigation can be proposed.
This proposed workflow outlines the key steps from initial interaction with the fungal cell to the identification of a specific molecular target and the subsequent analysis of perturbed signaling pathways leading to the observed antifungal effect. Further research is required to validate these potential mechanisms of action.
References
Carbazomycin G: A Technical Guide to its Role within the Carbazomycin Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazomycin G is a notable member of the carbazomycin complex, a family of carbazole alkaloids produced by the actinomycete Streptoverticillium ehimense. This complex, consisting of at least eight distinct compounds (Carbazomycins A-H), has garnered scientific interest due to its diverse biological activities, including antifungal and antibacterial properties. This technical guide provides an in-depth analysis of this compound, detailing its relationship to the broader carbazomycin complex, its biological activities with available quantitative data, and the experimental methodologies for its isolation and characterization. Furthermore, this document outlines the synthetic pathways and experimental workflows, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction: The Carbazomycin Complex and the Place of this compound
The carbazomycin complex represents a class of secondary metabolites characterized by a carbazole nucleus. First isolated from Streptoverticillium ehimense, these compounds have demonstrated a range of biological effects. This compound, along with Carbazomycin H, is distinguished from other members of the complex by the presence of a unique quinol moiety. This structural feature is believed to contribute to its specific biological activity profile.
Quantitative Biological Activity
The carbazomycin complex exhibits a spectrum of antimicrobial activities. While comprehensive quantitative data for every member of the complex against a wide array of pathogens is not exhaustively available in the public domain, existing studies provide valuable insights into their potential.
Table 1: Antimicrobial Activity of Carbazomycins
| Compound | Target Organism(s) | Activity Type | Quantitative Data (MIC) | Reference(s) |
| This compound | Trichophyton species | Antifungal | Moderate activity (Specific MIC values not consistently reported in publicly available literature) | [1] |
| Carbazomycin A | Phytopathogenic fungi | Antifungal | Weak activity (Specific MIC values not consistently reported) | [2] |
| Various Bacteria and Yeasts | Antibacterial/Antiyeast | Weak activity (Specific MIC values not consistently reported) | [2] | |
| Carbazomycin B | Phytopathogenic fungi | Antifungal | Weak activity (Specific MIC values not consistently reported) | [2] |
| Various Bacteria and Yeasts | Antibacterial/Antiyeast | Weak activity (Specific MIC values not consistently reported) | [2] | |
| Carbazomycin C | Various Microorganisms | Antimicrobial | Activity reported (Specific MIC values not consistently reported) | [3] |
| Carbazomycin D | Various Microorganisms | Antimicrobial | Activity reported (Specific MIC values not consistently reported) | [3] |
Note: The term "moderate" and "weak" activity are as described in the cited literature. The lack of specific, publicly available MIC values is a current limitation in the field.
Experimental Protocols
Isolation and Purification of the Carbazomycin Complex
The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of carbazomycins from Streptoverticillium ehimense.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of the carbazomycin complex.
Methodology:
-
Fermentation: Streptoverticillium ehimense is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The cultured broth is centrifuged to separate the mycelia from the supernatant. The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone, and the resulting aqueous residue is extracted with ethyl acetate.
-
Purification: The ethyl acetate extract is concentrated to yield a crude mixture of carbazomycins. This crude extract is subjected to column chromatography on alumina. Elution with a suitable solvent gradient separates the different components of the carbazomycin complex. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired carbazomycins are pooled and may require further purification by high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.
Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of carbazomycins, based on standard antimicrobial susceptibility testing methods.
Workflow for Antimicrobial Susceptibility Testing
Caption: Generalized workflow for antimicrobial susceptibility testing of carbazomycins.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Trichophyton species) is prepared in a suitable broth medium.
-
Serial Dilution: A series of twofold dilutions of the purified this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (containing no carbazomycin).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms of action and the specific signaling pathways modulated by this compound and the broader carbazomycin complex are not yet well-elucidated in publicly available scientific literature. The antimicrobial activity of carbazole alkaloids, in general, is often attributed to their ability to intercalate with DNA, inhibit enzymes crucial for microbial survival, or disrupt cell membrane integrity. However, specific studies detailing these interactions for this compound are needed to confirm its mode of action.
Logical Relationship of Potential Mechanisms
Caption: Postulated mechanisms of action for this compound.
Conclusion
This compound stands out within the carbazomycin complex due to its unique quinol moiety and its demonstrated antifungal activity. While the broader biological profile of the entire complex requires more extensive quantitative investigation, this compound represents a promising lead compound for the development of new antifungal agents. Further research is critically needed to elucidate its precise mechanism of action and to explore its potential therapeutic applications. The methodologies and workflows presented in this guide provide a framework for future studies in this area.
References
Unraveling the Antifungal Mechanism of Carbazomycin G Against Trichophyton Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Trichophyton species are a leading cause of superficial fungal infections in humans, known as dermatophytosis. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Carbazomycin G, a carbazole alkaloid, has been identified as a potential antifungal compound. While direct studies on its mechanism of action against Trichophyton species are not yet available, this technical guide synthesizes current knowledge on the antifungal properties of carbazole derivatives and the known vulnerabilities of Trichophyton to propose a hypothetical mechanism of action. This document provides a framework for future research, including detailed experimental protocols and data presentation formats, to elucidate the precise molecular interactions and pathways involved.
Introduction to this compound and Trichophyton Infections
Carbazole alkaloids, a class of heterocyclic aromatic compounds, are known for their diverse biological activities, including antimicrobial properties.[1][2] this compound is a member of this family, and while its synthesis has been documented, its specific antifungal mechanism remains an area of active investigation.[3][4][5] Trichophyton species, particularly Trichophyton rubrum, are dermatophytes that thrive on keratinized tissues, causing infections of the skin, hair, and nails.[6][7] Standard antifungal therapies often target the fungal cell membrane, primarily through the inhibition of ergosterol biosynthesis.[6][7][8] Understanding the potential mechanisms by which novel compounds like this compound act against Trichophyton is crucial for the development of new and effective treatments.
Hypothetical Mechanism of Action of this compound against Trichophyton species
Based on the known antifungal activities of other carbazole derivatives and the established biology of Trichophyton, we propose a multi-faceted mechanism of action for this compound. This hypothetical model, illustrated below, centers on the disruption of the fungal cell membrane and potential interference with key signaling pathways.
Caption: Hypothetical mechanism of this compound against Trichophyton.
Quantitative Data on Antifungal Activity
To systematically evaluate the efficacy of antifungal compounds against Trichophyton species, quantitative data such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are determined. The following table presents representative data for known antifungal agents against Trichophyton rubrum, which can serve as a benchmark for evaluating this compound.
| Compound | Trichophyton rubrum Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Eugenol | 14 Clinical Isolates | 256 | >512 | [6] |
| Magnoflorine | ATCC 28188 | 62.5 | 125 | [9] |
| Terbinafine | Standard Strain | 0.004 - 0.03 | 0.015 - 0.12 | Fungal Biology |
| Itraconazole | Standard Strain | 0.015 - 0.12 | 0.12 - >8 | Fungal Biology |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound against Trichophyton species.
Broth Microdilution Assay for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
Objective: To determine the minimum concentration of this compound that inhibits visible growth (MIC) and the minimum concentration that results in fungal death (MFC).
Materials:
-
Trichophyton species (e.g., T. rubrum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for optional OD reading)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation: Culture Trichophyton on SDA for 7-10 days. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 1-3 x 10³ conidia/mL in RPMI-1640.
-
Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no fungus).
-
Incubation: Incubate the plates at 28-30°C for up to 96 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes 100% inhibition of visible growth.
-
MFC Determination: Plate aliquots from wells showing no visible growth onto SDA plates. The MFC is the lowest drug concentration from which no colonies grow after incubation.
Ergosterol Biosynthesis Inhibition Assay
This assay investigates the effect of this compound on the synthesis of ergosterol, a critical component of the fungal cell membrane.[6][7]
Objective: To quantify the amount of ergosterol in Trichophyton cells treated with this compound.
Materials:
-
Trichophyton mycelia
-
This compound
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Treatment: Incubate Trichophyton with and without sub-MIC concentrations of this compound.
-
Harvesting: Collect the mycelia by centrifugation and wash with sterile water.
-
Sterol Extraction:
-
Add the saponification solution to the mycelial pellet and vortex.
-
Incubate at 85°C for 1 hour.
-
Allow to cool, then add sterile water and n-heptane.
-
Vortex vigorously to extract the sterols into the n-heptane layer.
-
-
Quantification: Analyze the n-heptane layer by spectrophotometry at 282 nm. A decrease in absorbance compared to the untreated control indicates inhibition of ergosterol synthesis.
Visualizing Experimental Workflows and Signaling Pathways
The use of diagrams to visualize complex processes is essential for clarity and understanding.
Caption: Experimental workflow for MIC and MFC determination.
Conclusion and Future Directions
While the precise mechanism of action of this compound against Trichophyton species remains to be fully elucidated, this guide provides a robust framework for its investigation. The proposed hypothetical mechanism, centered on cell membrane disruption and inhibition of ergosterol biosynthesis, is grounded in the known activities of related compounds and the established vulnerabilities of dermatophytes. The detailed experimental protocols and data presentation formats provided herein offer a standardized approach for researchers to systematically evaluate this compound and other novel antifungal candidates. Future research should focus on transcriptomic and proteomic analyses to identify specific molecular targets and signaling pathways affected by this compound in Trichophyton. Such studies will be instrumental in advancing our understanding of its antifungal properties and in the development of next-generation therapies for dermatophytosis.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Method development and total synthesis [re.public.polimi.it]
- 6. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijraset.com [ijraset.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Carbazomycin G literature review and historical context
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
Carbazomycin G is a naturally occurring carbazole alkaloid first isolated from the culture broth of Streptoverticillium ehimense.[1] Carbazoles are a class of heterocyclic aromatic organic compounds that form the core structure of many biologically active molecules. The carbazomycin family of compounds, including this compound, are noted for their unique structural features and antimicrobial properties. Specifically, this compound possesses a distinctive quinol moiety and has demonstrated moderate antifungal activity, particularly against Trichophyton species.[1] The unique structure and biological activity of this compound have made it a target of interest for total synthesis by several research groups, leading to the development of various synthetic routes.[1][2][3] This document provides an in-depth review of the available scientific literature on this compound, focusing on its biological activity, spectroscopic characterization, and the methodologies for its synthesis and isolation.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While detailed spectral data is often found in supplementary materials of publications, the following table summarizes the key spectroscopic characteristics for the core carbazole structure, which serves as a foundational reference.
| Spectroscopic Data for Carbazole (Parent Compound) | |
| Technique | Characteristic Peaks |
| Infrared (IR) Spectrum | N-H stretching: ~3419 cm⁻¹, C-H aromatic stretching: ~3051 cm⁻¹, C-N stretching: ~1450 cm⁻¹, N-H bending: ~727 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 167 |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Chemical shifts are observed for the different carbon atoms in the carbazole ring system. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Chemical shifts are observed for the different protons in the carbazole ring system. |
Note: Specific peak assignments and coupling constants for this compound are not consistently reported in the main body of the reviewed literature and are typically found in supplementary data of specialized publications.
Biological Activity
This compound has been primarily investigated for its antifungal properties. The available literature indicates that it exhibits moderate activity against dermatophytes of the Trichophyton genus. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available literature.
In the broader context of carbazole alkaloids, numerous derivatives have been synthesized and evaluated for their biological activities, including cytotoxic effects against cancer cell lines. While specific IC50 values for this compound against leukemia or other cancer cell lines are not detailed in the reviewed literature, related carbazole compounds have shown promising activity. For context, the table below presents representative IC50 values for other carbazole derivatives against various cancer cell lines.
| Representative Cytotoxic Activity of Carbazole Derivatives | ||
| Compound/Derivative | Cell Line | IC50 (µM) |
| Fradcarbazole A derivatives | MV4-11 (Acute Myeloid Leukemia) | 0.32 - 0.96 |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung Cancer) | 1.99 |
| Various Carbazole Derivatives | HepG2 (Liver Cancer) | 7.68 |
| HeLa (Cervical Cancer) | 7.59 | |
| MCF7 (Breast Cancer) | 6.44 |
This table is for contextual purposes and does not represent data for this compound itself.
Experimental Protocols
Total Synthesis of this compound
Several research groups have reported the total synthesis of this compound. While the specific reagents and conditions vary, a general workflow can be outlined. One common strategy involves the construction of the carbazole core followed by modifications to introduce the requisite functional groups.
A representative synthetic approach is the Cerium(IV) ammonium nitrate (CAN)–SiO₂-mediated oxidation of a tetrahydrocarbazol-1-one precursor to form a carbazole-1,4-quinone derivative. This is followed by a series of reactions including Thiele acetylation, oxidative hydrolysis, O-methylation, and regioselective nucleophilic addition to yield this compound.[3]
Isolation from Streptoverticillium ehimense
The isolation of this compound from its natural source involves standard natural product extraction and purification techniques. A general protocol is as follows:
-
Fermentation: Culturing of Streptoverticillium ehimense in a suitable broth medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The cultured broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the individual carbazomycin compounds. This often involves column chromatography using silica gel or other stationary phases, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Proposed Mechanism of Antifungal Action
The precise molecular mechanism of antifungal action for this compound against Trichophyton species has not been fully elucidated in the reviewed literature. However, studies on other carbazole derivatives against pathogenic fungi like Candida albicans have provided insights into a potential mechanism. It has been proposed that some carbazole compounds can inhibit the Ras1-MAPK signaling pathway, which is crucial for fungal morphogenesis, a key virulence factor. This inhibition could occur through the downregulation of key regulatory genes.
Based on this, a hypothetical signaling pathway for the antifungal action of this compound is presented below. It is important to note that this is a proposed mechanism based on related compounds and requires experimental validation for this compound.
Conclusion
This compound remains a molecule of interest due to its unique chemical structure and biological activity. While its total synthesis has been successfully achieved through various routes, there is a need for more comprehensive studies to quantify its antifungal efficacy and to elucidate its precise mechanism of action. The availability of detailed spectroscopic and quantitative biological data in the public domain is currently limited, which presents an opportunity for further research. Future studies focusing on the detailed biological evaluation and mechanistic understanding of this compound will be crucial for assessing its potential as a lead compound in the development of new antifungal agents.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Carbazomycin G via Palladium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Carbazomycin G, a naturally occurring carbazole alkaloid with notable biological activity. The synthesis features a key palladium-catalyzed intramolecular C-H activation and C-N bond formation to construct the core carbazole scaffold. This approach offers an efficient and modular route to this compound and its analogs, which are of interest for drug discovery and development.
Introduction
This compound is a member of the carbazomycin family of antibiotics, characterized by a substituted carbazole core. The total synthesis of such natural products is a critical aspect of medicinal chemistry, enabling access to larger quantities for biological evaluation and the generation of analogs with improved properties. The strategy detailed herein, developed by Elumalai, Gambarotti, and Bjørsvik, employs a convergent approach culminating in a palladium-catalyzed C-H activation to forge the central pyrrole ring of the carbazole nucleus. This key transformation highlights the power of modern synthetic methodologies in streamlining the construction of complex molecular architectures.
Overall Synthetic Strategy
The total synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of key precursors followed by the crucial palladium-catalyzed cyclization and final elaborations. The overall workflow is depicted below.
Caption: Overall workflow for the total synthesis of this compound.
Key Experimental Protocols
The following protocols are adapted from the total synthesis of this compound as reported by Elumalai, et al.
Synthesis of the [1,1'-biphenyl]-2-amine Intermediate via Suzuki Coupling
This protocol describes the formation of the biaryl amine precursor required for the subsequent C-H activation/C-N bond formation step.
Reaction Scheme:
Substituted Arylboronic Acid + Substituted 2-Haloaniline --(Pd Catalyst, Base)--> [1,1'-biphenyl]-2-amine
Materials:
-
Substituted 2-haloaniline (1.0 equiv)
-
Substituted arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 2-haloaniline, substituted arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired [1,1'-biphenyl]-2-amine intermediate.
Palladium-Catalyzed Intramolecular C-H Activation and C-N Bond Formation
This is the pivotal step in the synthesis, where the carbazole scaffold is constructed.
Reaction Scheme:
[1,1'-biphenyl]-2-amine --(Pd Catalyst, Oxidant, Base)--> Carbazole
Materials:
-
[1,1'-biphenyl]-2-amine intermediate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Oxygen atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the [1,1'-biphenyl]-2-amine intermediate, palladium(II) acetate, copper(II) acetate, and potassium carbonate.
-
Evacuate and backfill the tube with oxygen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the carbazole core.
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H activation/C-N bond formation.
Quantitative Data
The following table summarizes the yields for the key steps in a representative synthesis of a this compound precursor.
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 2-Bromo-3-methoxyaniline, 4-methoxy-3-methylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
| Pd-Catalyzed C-H Activation/ C-N Bond Formation | 2'-Amino-4,5'-dimethoxy-5-methyl-[1,1'-biphenyl] | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 120 | 15 | 78 |
| Demethylation | 3,6-Dimethoxy-4-methyl-9H-carbazole | Boron tribromide (BBr₃) | Dichloromethane | -78 to rt | 4 | 92 |
| Final Methylation | 3-Hydroxy-6-methoxy-4-methyl-9H-carbazole | Methyl iodide, Potassium carbonate | Acetone | reflux | 6 | 95 |
Conclusion
The palladium-catalyzed C-H activation/C-N bond formation strategy provides an effective and convergent route for the total synthesis of this compound. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry. This methodology not only enables the synthesis of the natural product but also opens avenues for the creation of novel carbazole derivatives for the development of new therapeutic agents.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction times may vary depending on the specific substrates and reaction conditions.
Step-by-step protocol for the synthesis of the carbazole core of Carbazomycin G
For Researchers, Scientists, and Drug Development Professionals
This document outlines a concise and efficient synthetic protocol for obtaining the carbazole core of Carbazomycin G, a naturally occurring alkaloid with potential therapeutic applications. The described five-step synthesis commences with the readily available starting material, 2-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and proceeds through a series of oxidation and functional group manipulations to yield the target carbazole structure.
Synthetic Strategy Overview
The total synthesis of this compound has been achieved via a concise five-step sequence.[1] The key transformations involve the initial aromatization of a tetrahydrocarbazole precursor to a carbazole-1,4-quinone, followed by a Thiele acetylation, oxidative hydrolysis, methylation, and a final regioselective nucleophilic addition to install the requisite functional groups. This approach offers an efficient pathway to the core structure of this compound.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
References
Application of Suzuki Cross-Coupling in the Total Synthesis of Carbazomycin G
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin G, a member of the carbazole alkaloid family, exhibits significant biological activities, making it a molecule of interest in medicinal chemistry and drug development. The total synthesis of this compound is a complex undertaking that often requires the strategic formation of its core carbazole framework. One of the pivotal reactions employed in a novel and efficient 12-step total synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation has proven to be a robust method for the construction of the biaryl linkage necessary for the subsequent formation of the carbazole ring system.
The Suzuki coupling's tolerance of a wide range of functional groups, its stereospecificity, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of complex natural products. In the context of this compound synthesis, the Suzuki reaction facilitates the coupling of a highly substituted and sterically hindered 1-chloro-2-nitrobenzene derivative with a suitable phenylboronic acid. This step is critical as it efficiently assembles the two aromatic rings that will ultimately form the carbazole core.
Signaling Pathway and Experimental Workflow
The synthesis of the carbazole core of this compound via a Suzuki cross-coupling reaction is a key strategic element. The general workflow involves the coupling of an activated chloro-nitroaromatic compound with a boronic acid to form a 2-nitrobiphenyl intermediate. This intermediate then undergoes a reductive cyclization to afford the carbazole scaffold.
Application Note: Purification of Synthetic Carbazomycin G using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin G, a member of the carbazole alkaloid family, has garnered significant interest within the scientific community due to its potential biological activities, which include antimicrobial and cytotoxic effects. As a synthetic product, achieving high purity is paramount for its use in biological assays and further drug development processes. High-Performance Liquid Chromatography (HPLC) stands as a robust and precise method for the purification of such synthetic compounds. This application note provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC, ensuring high purity and yield suitable for research and preclinical studies.
Experimental Protocol
This protocol outlines the necessary steps for the purification of synthetic this compound.
1. Materials and Reagents
-
Crude synthetic this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation and system flushing)
-
0.22 µm syringe filters
2. HPLC System and Parameters
A standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector is suitable for this purification.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-100% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 244 nm and 289 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | 30°C |
3. Sample Preparation
-
Dissolve the crude synthetic this compound in a minimal amount of methanol.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The concentration of the sample should be optimized based on the loading capacity of the selected column.
4. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the table above.
-
Monitor the chromatogram at 244 nm and 289 nm. This compound is expected to elute as a major peak.
-
Collect the fraction corresponding to the this compound peak.
-
Perform analytical HPLC on the collected fraction to assess its purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
The following table summarizes the expected results from the HPLC purification of synthetic this compound.
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) | UV max (nm) |
| This compound | Approx. 35-40 | >98% | >85% | 244, 289, 339 |
Note: Retention time is an approximation and may vary depending on the specific HPLC system, column, and exact gradient conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of synthetic this compound.
Caption: Workflow for the HPLC Purification of Synthetic this compound.
Signaling Pathway Context
While the primary focus of this note is purification, it is important to contextualize the end-use of this compound. Carbazole alkaloids often exhibit their biological effects by interacting with various cellular signaling pathways. The diagram below provides a generalized representation of how a bioactive compound like this compound might influence cellular processes, which is the rationale for requiring a highly purified sample.
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Carbazomycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin G, a carbazole alkaloid, belongs to a class of heterocyclic compounds recognized for their broad biological activities, including potential antifungal properties. The increasing prevalence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound against various fungal isolates. The primary method described is the broth microdilution assay, adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized method allows for the determination of the Minimum Inhibitory Concentration (MIC), a critical parameter in the evaluation of new antimicrobial compounds.
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC data for this compound and a comparator antifungal agent against a panel of fungal isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Candida parapsilosis ATCC 22019 | |
| Cryptococcus neoformans ATCC 90112 | |
| Aspergillus fumigatus ATCC 204305 | |
| [Additional Isolate 1] | |
| [Additional Isolate 2] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole.
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida albicans (Fluconazole-resistant) | ||
| Candida auris B11220 | ||
| [Additional Isolate 3] | ||
| [Additional Isolate 4] |
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is based on the CLSI M27 methodology for yeasts and adapted for research purposes.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal isolates (yeast or filamentous fungi)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
2. Preparation of Media and Reagents:
-
RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer with MOPS to a pH of 7.0 at 25°C. Filter-sterilize and store at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.28 mg/mL. Ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
3. Inoculum Preparation:
-
Yeast Isolates:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.1 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Molds):
-
Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
4. Assay Procedure:
-
Drug Dilution:
-
In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium. The typical concentration range to test is 0.03 to 16 µg/mL.
-
Add 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final range.
-
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Cryptococcus and other slower-growing yeasts, incubate for 48-72 hours. For molds, incubate for 48-96 hours.
-
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For yeasts, the endpoint is typically a 50% reduction in turbidity as determined visually or with a microplate reader at 530 nm.
-
For filamentous fungi, the endpoint is the lowest concentration that shows no visible growth.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antifungal susceptibility testing of this compound.
Hypothetical Signaling Pathway for this compound Antifungal Activity
Some carbazole derivatives have been shown to inhibit the Ras1-MAPK signaling pathway in fungi, which is crucial for morphogenesis and virulence. The following diagram illustrates this hypothetical mechanism of action for this compound.
Caption: Hypothetical inhibition of the Ras1-MAPK pathway in fungi by this compound.
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Carbazomycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin G is a carbazole alkaloid, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial properties. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potential of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.
Principle of the Method
The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity. The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.
Caption: Visual representation of the MIC principle.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
Experimental Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Preparation of this compound Stock Solution
This compound is a hydrophobic molecule. While specific solubility data is not widely available, related carbazole alkaloids are soluble in DMSO.
-
Aseptically weigh out a precise amount of this compound (e.g., 1.28 mg).
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.
-
Note: It is recommended to perform a preliminary solubility test to determine the optimal solvent and concentration. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Preparation of the Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be your highest concentration.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (inoculum without this compound), and the twelfth column will be the sterility control (broth only).
-
Inoculate all wells except for the sterility control with 10 µL of the prepared bacterial inoculum.
Incubation and Reading
-
Cover the microtiter plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Data Presentation
The results of the MIC determination can be summarized in a table for clear comparison. The following table provides hypothetical MIC values for this compound and a control antibiotic against common bacterial strains, based on published data for similar carbazole alkaloids.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| This compound | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.015 |
Interpretation of Results
-
Growth Control: The growth control well (containing media and inoculum but no drug) should show distinct turbidity, confirming the viability of the bacteria and the suitability of the growth medium.
-
Sterility Control: The sterility control well (containing only media) should remain clear, indicating that the medium was not contaminated.
-
MIC Value: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the MIC of this compound. Adherence to standardized methods, such as those outlined by the CLSI, is crucial for obtaining accurate and reproducible results. The data generated from this protocol will be essential for the preclinical evaluation of this compound as a potential antimicrobial agent.
Application Notes and Protocols: Cytotoxicity Assessment of Carbazomycin G using MTT Assay
Introduction
Carbazomycins are a group of carbazole alkaloids isolated from Streptomyces species, known for their diverse biological activities. Carbazomycin G is a member of this family whose cytotoxic profile is of significant interest in drug discovery and development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple formazan, measured by spectrophotometry, is proportional to the number of viable cells.
Recent studies have indicated that while many carbazole derivatives exhibit anticancer properties, this compound itself did not show significant cytotoxicity against acute myeloid leukemia cell lines such as HL-60 and MOLM-13[1]. In contrast, a related compound, Carbazomycin D, has demonstrated cytotoxic effects against various cancer cell lines including MCF-7, KB, and NCI H187. This protocol is designed to rigorously evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.
Data Presentation
The following table summarizes the expected quantitative data from the MTT assay for this compound and a positive control (e.g., Doxorubicin) against three common cancer cell lines. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | > 100 |
| HeLa (Cervical) | > 100 | |
| MCF-7 (Breast) | > 100 | |
| Doxorubicin | A549 (Lung) | 0.8 |
| (Positive Control) | HeLa (Cervical) | 0.5 |
| MCF-7 (Breast) | 1.2 |
Experimental Protocols
Materials and Reagents
-
This compound (Stock solution: 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Cell Culture
-
Maintain the selected human cancer cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Prior to the assay, harvest the cells using trypsin-EDTA, and perform a cell count using a hemocytometer or an automated cell counter to ensure cell viability is above 95%.
MTT Assay Protocol
-
Cell Seeding:
-
Prepare a cell suspension of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 1 x 10^4 cells per well.
-
Include wells for "cells only" (negative control), "medium only" (blank), and positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Prepare the positive control (e.g., Doxorubicin) in a similar concentration range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, positive control, or fresh medium (for the negative control) to the respective wells.
-
Incubate the plate for another 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the "medium only" wells as the blank to subtract from all other readings.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualization
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Hypothetical Signaling Pathway for Carbazole-Induced Apoptosis
While this compound may not be cytotoxic, other carbazole compounds have been shown to induce apoptosis. The following diagram illustrates a potential mechanism of action for a cytotoxic carbazole derivative.
Caption: Potential apoptosis pathway induced by cytotoxic carbazoles.
References
Application Notes and Protocols: Carbazomycin G as a Lead Compound for Novel Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin G, a carbazole alkaloid isolated from Streptoverticillium ehimense, represents a promising scaffold for the development of novel antifungal agents. The carbazole nucleus is a key pharmacophore in numerous biologically active compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including antifungal properties. These notes provide an overview of the potential of this compound as a lead compound, supported by available data and detailed protocols for its evaluation. While specific quantitative antifungal data for this compound is limited in publicly available literature, its reported activity against dermatophytes, coupled with the potent antifungal effects of other carbazole derivatives, underscores its value for further investigation.
Data Presentation
The following tables summarize the known antifungal activity and cytotoxicity of this compound, alongside comparative data for other relevant carbazole derivatives to illustrate the potential of this chemical class.
Table 1: Antifungal Activity of this compound and Selected Carbazole Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| This compound | Trichophyton species | Antifungal | Moderate activity (quantitative data not specified) | [1] |
| N-substituted carbazole with 1,2,4-triazole moiety | Candida albicans | Antifungal | 2–4 µg/mL | [2] |
| Pyrimidine-carbazole derivative | Candida albicans, Aspergillus fumigatus | Antifungal | 8.7–10.8 µg/mL | [2] |
| Carbazole-triazolium compound | Various bacteria and fungi | Antimicrobial | 1.0–64 µg/mL | [2] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line(s) | Activity Type | IC50 Value | Reference(s) |
| This compound | HL-60 (human leukemia), MOLM-13 (human leukemia) | Cytotoxicity | Not cytotoxic | [1] |
Mechanism of Action (Proposed)
While the specific molecular target of this compound in fungal cells has not been fully elucidated, studies on other antifungal carbazole derivatives suggest a potential mechanism involving the disruption of key signaling pathways. Several carbazole derivatives have been shown to inhibit the morphogenesis of Candida albicans, a critical virulence factor, by targeting the Ras1-MAPK signaling pathway. This pathway regulates essential cellular processes in fungi, including filamentous growth and biofilm formation. The proposed mechanism offers a promising avenue for the development of antifungal drugs with a mode of action distinct from currently available agents.
Experimental Protocols
The following is a detailed protocol for determining the in vitro antifungal susceptibility of this compound and its derivatives, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay for Yeasts (e.g., Candida albicans)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Materials:
-
This compound (or derivative) stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Yeast culture (Candida albicans, ATCC 90028 or other relevant strains)
-
Spectrophotometer (for inoculum preparation)
-
Sterile saline (0.85%)
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: a. Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by measuring the optical density at 530 nm (should be between 0.09 and 0.11). This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
Drug Dilution Series: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 in a given row. b. Add 200 µL of the this compound working solution (prepared from the stock to be 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug). d. Well 12 will be the sterility control (medium only).
-
Inoculation: a. Add 100 µL of the working yeast inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test concentrations. b. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.
-
Controls: a. Growth Control (Well 11): Contains medium and inoculum, but no drug. b. Sterility Control (Well 12): Contains medium only. c. Positive Control: Set up a separate row with a known antifungal agent like Fluconazole. d. Solvent Control: Test the effect of the highest concentration of DMSO used on fungal growth.
-
Incubation: a. Seal the plates (e.g., with an adhesive film) to prevent evaporation. b. Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the absorbance at 490 nm using a microplate reader.
Visualizations
The following diagrams illustrate a typical workflow for antifungal drug discovery and the proposed signaling pathway affected by carbazole derivatives.
Caption: Workflow for Antifungal Drug Discovery.
Caption: Proposed Fungal Signaling Pathway Inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Carbazomycin G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Carbazomycin G total synthesis.
Comparison of Synthetic Routes for this compound
Several synthetic routes to this compound have been reported, each with varying efficiency and complexity. The following table summarizes the key aspects of the most prominent methods.
| Synthetic Route | Key Reaction(s) | Number of Steps | Overall Yield (%) | Reference |
| An, Wang, and Hu (2014) | Thermal Ring Expansion/Self-Redox Reaction Cascade | 6 | 26 | [1] |
| Elumalai et al. | Pd-catalyzed C-H activation/C-N bond formation, Suzuki cross-coupling | 12 | 8.3 | [1] |
| Hagiwara et al. | Allene-mediated electrocyclic reaction | 7 | Not specified | [1] |
| Chakraborty and Saha (2013) | Oxidation of a tetrahydrocarbazole precursor | 5 | Not specified | [1] |
Highest-Yield Synthesis Workflow (An, Wang, and Hu, 2014)
The following diagram illustrates the 6-step synthesis of this compound with a 26% overall yield.
Caption: Workflow for the 6-step total synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the 6-step synthesis of this compound reported by An, Wang, and Hu.
| Step | Problem | Possible Cause(s) | Suggested Solution(s) |
| 4. Thermal Ring Expansion/Self-Redox Reaction | Low yield of the carbazole skeleton. | - Incomplete reaction.- Formation of side products due to incorrect reaction temperature.- Presence of impurities in the starting material. | - Ensure the reaction is heated to the specified temperature for the full duration.- Use a high-purity solvent and starting material.- Monitor the reaction by TLC to determine the optimal reaction time. |
| Degradation of the product. | - Minimize the reaction time once the starting material is consumed.- Ensure a strictly anhydrous and inert atmosphere. | ||
| 6. Final Methylation | Low yield of this compound. | - Incomplete methylation.- Formation of O-methylated byproducts. | - Use a freshly prepared solution of the methylating agent.- Carefully control the reaction temperature to favor C-methylation over O-methylation.- Consider using an alternative methylating agent if selectivity is an issue. |
| Multiple products observed by TLC/NMR. | - Non-selective methylation.- Presence of impurities in the precursor. | - Purify the precursor (intermediate 12) thoroughly before methylation.- Adjust the stoichiometry of the methylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the 6-step synthesis of this compound?
A1: The thermal ring expansion/self-redox reaction cascade (Step 4) is the key step for constructing the carbazole core and significantly impacts the overall yield.[1] Careful control of temperature and reaction time is crucial for success.
Q2: Can the overall yield of the 6-step synthesis be improved?
A2: While the reported overall yield is 26%, optimizing each step individually could lead to further improvements.[1] Focus on ensuring complete reactions and minimizing side product formation, particularly in the thermal ring expansion and final methylation steps.
Q3: Are there alternative methods for the final methylation step to improve regioselectivity?
A3: The original protocol uses a standard methylation procedure. If regioselectivity is a problem, exploring different methylating agents and reaction conditions may be beneficial. For example, using a bulkier methylating agent might favor methylation at a less sterically hindered position.
Q4: How does the 12-step synthesis compare to the 6-step synthesis in terms of practicality?
A4: The 12-step synthesis, while lower in overall yield (8.3%), relies on well-established reactions like Suzuki cross-coupling and Pd-catalyzed C-H activation.[1] This might be a more familiar route for some researchers, but the 6-step synthesis is significantly more efficient in terms of step economy and overall yield.
Experimental Protocols (Based on An, Wang, and Hu, 2014)
Step 4: Thermal Ring Expansion/Self-Redox Reaction for the Synthesis of the Carbazole Core (Intermediate 11)
-
Preparation: A solution of intermediate 10 in a high-boiling point solvent (e.g., diphenyl ether) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The solution is heated to reflux for the specified time as determined by TLC monitoring.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired carbazole intermediate 11.
Step 6: Synthesis of this compound (7) via Regioselective Methylation
-
Preparation: Intermediate 12 is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Reaction: A solution of the methylating agent (e.g., methyllithium) is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a suitable reagent (e.g., saturated ammonium chloride solution). The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting low yields in the total synthesis of this compound.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Optimization of reaction conditions for the synthesis of Carbazomycin G precursors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of reaction conditions in the synthesis of Carbazomycin G precursors. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of key precursors to this compound, focusing on the Fischer indole synthesis of 2-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, its subsequent oxidation, and the Thiele-Winter acetoxylation.
Part 1: Fischer Indole Synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Question 1: My Fischer indole synthesis of 2-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is giving a very low yield. What are the potential causes and solutions?
Answer: Low yields in this reaction are a common issue and can often be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, the optimal catalyst may vary depending on the specific substrate and scale.[1] If you are using a standard acid like HCl or H₂SO₄ and observing low yields, consider trying a milder acid like acetic acid or a Lewis acid. Polyphosphoric acid (PPA) is also a common choice for driving the reaction to completion.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: The purity of both phenylhydrazine and 2-methyl-1,3-cyclohexanedione is crucial. Impurities in the phenylhydrazine can inhibit the reaction. It is recommended to use freshly purified phenylhydrazine if possible.
-
Formation of Side Products: Several side reactions can occur, leading to a complex mixture of products and reducing the yield of the desired carbazole. These can include the formation of regioisomers if the dione is not symmetrical, or decomposition products. Careful purification by column chromatography is often necessary.
Question 2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots on your TLC plate suggests the formation of side products. Common byproducts in the Fischer indole synthesis of carbazoles include:
-
Unreacted Starting Materials: Phenylhydrazine and 2-methyl-1,3-cyclohexanedione may remain if the reaction has not gone to completion.
-
Phenylhydrazone Intermediate: The initial condensation product of phenylhydrazine and the dione may be present.
-
Regioisomers: If the starting ketone is unsymmetrical, different enamine tautomers can form, leading to the formation of isomeric carbazole products.
-
Decomposition Products: At high temperatures or with very strong acids, the starting materials or the product can decompose, leading to a variety of byproducts.
To minimize the formation of byproducts, you can try the following:
-
Optimize the Acid Catalyst: The choice of acid can influence the regioselectivity of the reaction.
-
Control the Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize decomposition.
-
Use a Co-solvent: In some cases, the use of a co-solvent like methanol or ethanol can improve the solubility of the reactants and lead to a cleaner reaction.[1]
Question 3: How can I effectively purify the crude product of the Fischer indole synthesis?
Answer: The crude product of the Fischer indole synthesis is often a mixture and requires purification. The most common method is column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product. After column chromatography, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed to obtain a highly pure product.
Part 2: CAN-SiO₂ Mediated Oxidation
Question 4: The oxidation of my 2-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one to the corresponding carbazole-1,4-quinone is not proceeding as expected. What are the common pitfalls?
Answer: Cerium(IV) ammonium nitrate (CAN) is a powerful oxidizing agent, but its reactivity can be influenced by several factors:
-
Stoichiometry of CAN: Using an insufficient amount of CAN will result in an incomplete reaction. It is important to use the correct stoichiometry as indicated in the experimental protocol.
-
Reaction Medium: The reaction is often carried out in a solvent mixture such as acetonitrile-water. The solvent composition can affect the solubility of the reactants and the reaction rate.
-
Reaction Time and Temperature: These reactions are typically fast and are often run at room temperature or with mild heating. Monitoring the reaction by TLC is essential to avoid over-oxidation or decomposition.
-
Work-up Procedure: The work-up usually involves quenching the reaction with water and extracting the product with an organic solvent. Incomplete quenching or extraction can lead to lower yields.
Part 3: Thiele-Winter Acetoxylation
Question 5: I am having trouble with the Thiele-Winter acetoxylation of the carbazole-1,4-quinone. What are some troubleshooting tips?
Answer: The Thiele-Winter acetoxylation involves the reaction of a quinone with acetic anhydride in the presence of an acid catalyst to form a triacetoxy aromatic compound.[2][3][4] Common issues include:
-
Catalyst Activity: The strength of the acid catalyst is important. While sulfuric acid is traditionally used, other catalysts like HBF₄ can be effective. Ensure the catalyst is not deactivated.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, as water can react with the acetic anhydride and the product.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.
-
Purification: The product is often purified by chromatography on silica gel. The triacetate product can be sensitive to hydrolysis, so care should be taken during work-up and purification.
Data Presentation
Table 1: Optimization of Fischer Indole Synthesis of Tetrahydrocarbazoles - A Representative Study
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [bmim(BF₄)] (20) | Methanol | Reflux | 1 | 95 | [1] |
| 2 | [bmim(BF₄)] (50) | Methanol | Reflux | 1 | 95 | [1] |
| 3 | [bmim(BF₄)] (20) | Ethanol | Reflux | 1.5 | 92 | [1] |
| 4 | [bmim(BF₄)] (20) | Acetonitrile | Reflux | 3 | 75 | [1] |
| 5 | [bmim(BF₄)] (20) | Dichloromethane | Reflux | 4 | 60 | [1] |
| 6 | [bmim(BF₄)] (20) | Toluene | Reflux | 4 | 55 | [1] |
| 7 | [bmim(BF₄)] (20) | Water | Reflux | 5 | 40 | [1] |
Note: This table is based on the synthesis of 2,3,4,9-tetrahydro-1H-carbazole using phenylhydrazine hydrochloride and cyclohexanone with 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)] as a catalyst.[1] The conditions can serve as a starting point for the optimization of the synthesis of 2-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (A Model Precursor)
This protocol is adapted from a procedure using an ionic liquid catalyst.[1]
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)]
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round bottom flask, add phenylhydrazine hydrochloride (1 equivalent), cyclohexanone (1.2 equivalents), [bmim(BF₄)] (20 mol%), and methanol as a solvent.
-
Reflux the reaction mixture on a water bath. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient to afford the pure 2,3,4,9-tetrahydro-1H-carbazole.
Protocol 2: General Procedure for CAN-Mediated Oxidation of Tetrahydrocarbazoles
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted 1,2,3,4-tetrahydrocarbazole
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the tetrahydrocarbazole derivative in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution in an ice bath.
-
Add a solution of CAN (typically 2.5-3 equivalents) in water dropwise to the stirred solution of the tetrahydrocarbazole.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Thiele-Winter Acetoxylation
This is a general procedure for the Thiele-Winter reaction and may require optimization.[2][3][4]
Materials:
-
Carbazole-1,4-quinone derivative
-
Acetic anhydride
-
Acid catalyst (e.g., H₂SO₄, HBF₄)
-
Dichloromethane or another suitable aprotic solvent
Procedure:
-
Dissolve the carbazole-1,4-quinone in acetic anhydride.
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of HBF₄).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound precursors.
Caption: Troubleshooting flowchart for low yield in Fischer indole synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiele–winter acetoxylation of quinones. Part VI. Methoxy- and hydroxy-(phenyl)-1,4-benzoquinones and (4-substituted phenyl)-1,4-benzoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Identifying and characterizing impurities in synthetic Carbazomycin G by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in synthetic Carbazomycin G by HPLC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in synthetic this compound?
A1: Impurities in synthetic this compound can originate from several sources throughout the manufacturing process.[1][2] These include:
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Starting materials and reagents: Unreacted starting materials and residual reagents used in the synthesis.[2]
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.[3]
-
Byproducts: Unwanted molecules formed from side reactions during the synthesis.
-
Degradation products: Impurities formed by the degradation of this compound under the influence of heat, light, oxygen, or non-optimal pH conditions during synthesis or storage.[4][5]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is crucial for distinguishing this compound from its degradation products. To develop such a method, forced degradation studies are essential.[4][6] This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without generating secondary, less relevant ones.[5][7] The stressed samples are then analyzed by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak.
Q3: What are the recommended conditions for forced degradation studies of this compound?
A3: Based on general guidelines for pharmaceuticals, the following conditions can be applied for the forced degradation of this compound:[4][5][8]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid sample | 48 hours at 80°C |
| Photolytic Degradation | Solution or solid sample | Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) |
Q4: How can I identify unknown impurities observed in my HPLC-MS analysis?
A4: Identifying unknown impurities involves a combination of chromatographic and mass spectrometric data. The molecular weight of the impurity can be determined from the m/z value of the molecular ion in the mass spectrum. The fragmentation pattern of the impurity, obtained from MS/MS analysis, can provide structural clues. This information, combined with knowledge of the synthetic route and potential degradation pathways, can help in proposing a structure for the unknown impurity. For definitive identification, isolation of the impurity followed by spectroscopic analysis (e.g., NMR) is often necessary.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
Chromatography Issues
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the basic nitrogen of the carbazole ring and acidic silanols on the HPLC column.- Column overload.- Dead volume in the HPLC system. | - Use a base-deactivated column.- Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Check and minimize tubing lengths and ensure proper fitting connections. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Dilute the sample. |
| Poor Resolution | - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Gradient profile is too steep. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous phase, pH).- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).- Flatten the gradient slope. |
| Ghost Peaks | - Contamination from the previous injection.- Impurities in the mobile phase or sample preparation solvents. | - Increase the column wash time between injections.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents. |
Mass Spectrometry Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity | - Inefficient ionization.- Ion suppression from matrix components.- Incorrect MS parameters. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Dilute the sample to reduce matrix effects.- Ensure the mass spectrometer is properly tuned and calibrated. |
| Unstable Signal | - Fluctuations in the ESI spray.- Clogged ion source. | - Check for blockages in the sample line and spray needle.- Clean the ion source components (e.g., capillary, skimmer). |
| Non-reproducible Fragmentation | - Insufficient collision energy in MS/MS.- Matrix effects influencing fragmentation. | - Optimize the collision energy for each impurity.- Improve sample clean-up to remove interfering matrix components. |
Experimental Protocols
HPLC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific impurities present and the instrumentation used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Fragmentor Voltage | 175 V |
| Mass Range | m/z 100-1000 |
Potential Impurities and their Characterization
Based on a representative synthetic route for this compound, the following table lists potential process-related impurities and their expected mass spectrometric data.
| Impurity Name | Structure | Expected [M+H]⁺ (m/z) | Potential MS/MS Fragments (m/z) |
| This compound | 3-methoxy-4-methyl-9H-carbazol-2-ol | 228.1025 | 213.0789, 184.0759, 156.0810 |
| Starting Material 1: 2-bromo-5-methoxyaniline | 2-bromo-5-methoxyaniline | 201.9922 | 186.9686, 107.0497 |
| Intermediate 1: 3-methoxy-4-methyl-9H-carbazole | 3-methoxy-4-methyl-9H-carbazole | 212.1075 | 197.0839, 168.0809 |
| Byproduct 1: Dimeric Impurity | Dimeric Impurity | 453.1995 | 227.1025 |
Visualizations
Experimental Workflow
Caption: Workflow for the identification and characterization of impurities in this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. metfop.edu.in [metfop.edu.in]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. jddtonline.info [jddtonline.info]
Resolving low solubility issues of Carbazomycin G in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Carbazomycin G in bioassays. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a carbazole alkaloid antibiotic. Like many other carbazole derivatives, it is a hydrophobic molecule, leading to poor solubility in aqueous solutions commonly used in bioassays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: In which solvents is this compound soluble?
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
For most in vitro bioassays, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.
Q4: What is the maximum permissible concentration of DMSO in my bioassay?
The final concentration of DMSO in the assay medium should be kept as low as possible, ideally below 1% (v/v), and for sensitive cell lines or long-term incubation, it should be 0.5% or lower. High concentrations of DMSO can exhibit toxicity and other off-target effects on cells and microorganisms.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem, including the use of co-solvents, pH adjustment, and cyclodextrins.
Troubleshooting Guide: Resolving this compound Precipitation in Bioassays
This guide provides a systematic approach to troubleshooting solubility issues with this compound in your experiments.
Problem: Precipitate formation observed after diluting this compound stock solution into aqueous media.
Workflow for Troubleshooting Precipitation:
Addressing instability of Carbazomycin G under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Carbazomycin G under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a carbazole alkaloid with potential therapeutic applications, including antifungal properties. Understanding its stability is crucial for developing effective drug formulations, ensuring its safety and efficacy, and establishing appropriate storage conditions and shelf-life.[1] Stability studies help to identify how environmental factors like pH and temperature affect the integrity of the molecule.
Q2: What are the typical factors that can affect the stability of this compound?
A2: Like many natural products, the stability of this compound can be influenced by several factors, including:
-
pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Moisture: For solid forms, humidity can impact stability.[2]
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation or stress study is a critical component of pharmaceutical development where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[1][3] This helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method capable of separating the intact drug from its degradants.[1][4]
Q4: What is a stability-indicating method?
A4: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| I am seeing a rapid loss of this compound in my aqueous solution at room temperature. What could be the cause? | The pH of your solution might be acidic or basic, leading to hydrolysis. This compound might be sensitive to light. | Check and adjust the pH of your solution to a neutral range (around pH 7). Protect your solution from light by using amber vials or covering your containers with aluminum foil. |
| My HPLC chromatogram shows multiple new peaks after storing my this compound sample. What are these? | These are likely degradation products. The specific pattern of peaks can give clues about the degradation pathway (e.g., hydrolysis, oxidation). | Perform a forced degradation study under controlled conditions (acid, base, peroxide, heat, light) to systematically identify the degradation products. Use a mass spectrometer (LC-MS) to help identify the structure of the degradants. |
| I am having trouble separating this compound from its degradation products on my C18 HPLC column. | The mobile phase composition may not be optimal for resolving all compounds. The column chemistry may not be suitable. | Optimize your HPLC method by adjusting the mobile phase gradient, pH, or organic modifier. Try a different column chemistry, such as a phenyl-hexyl or a cyano column. |
| The peak corresponding to this compound in my chromatogram is broad or tailing. | This could be due to interactions with the column stationary phase, inappropriate mobile phase pH, or column degradation. | Ensure the mobile phase pH is appropriate for the pKa of this compound. Check the health of your HPLC column and replace it if necessary. Consider using a mobile phase additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. |
| I observe no degradation of this compound under my stress conditions. | The stress conditions may not be harsh enough. | Increase the concentration of the stressor (e.g., acid, base, peroxide), increase the temperature, or extend the exposure time.[3] |
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from a forced degradation study of this compound. Note: This data is for demonstration purposes only and is not based on actual experimental results for this compound.
Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures (Illustrative Data)
| pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 2.0 | 25 | 24 | 85.2 |
| 2.0 | 40 | 24 | 72.5 |
| 7.0 | 25 | 24 | 99.1 |
| 7.0 | 40 | 24 | 95.8 |
| 10.0 | 25 | 24 | 88.9 |
| 10.0 | 40 | 24 | 78.3 |
Table 2: Summary of Forced Degradation Studies of this compound (Illustrative Data)
| Stress Condition | Reagent/Condition | Time | This compound Remaining (%) | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 75.4 | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 81.2 | DP3, DP4 |
| Oxidation | 3% H₂O₂ | 24 hours | 68.9 | DP5, DP6 |
| Thermal | 80°C | 48 hours | 90.1 | DP1 |
| Photolytic | UV Light (254 nm) | 24 hours | 85.7 | DP7 |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Add 1 mL of the stock solution to 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate and quantify this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Off-Target Effects in Carbazomycin G Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cytotoxic evaluation of Carbazomycin G and its analogs.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay with this compound shows inconsistent results. One day it appears cytotoxic, the next, it does not. What could be the reason?
A1: This is a common issue. The literature on this compound's cytotoxicity is varied. Some studies report that this compound itself is not cytotoxic against certain human cell lines like HL-60 and MOLM-13, while its synthetic intermediates are[1]. However, other carbazole derivatives have shown cytotoxic effects[2][3]. This discrepancy can be attributed to several factors:
-
Cell Line Specificity: The cytotoxic effect of a compound can be highly dependent on the genetic and molecular makeup of the cancer cell line used.
-
Assay Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation time can all influence the outcome of a cytotoxicity assay.
-
Compound Stability: The stability of this compound in your specific assay medium and storage conditions could affect its potency.
-
Off-Target Effects: The observed cytotoxicity could be due to the compound interacting with unintended molecular targets, leading to variable results depending on the cellular context.
Q2: What are "off-target" effects and why are they a concern in cytotoxicity assays?
A2: Off-target effects occur when a compound binds to proteins or other molecules that are not its intended therapeutic target. This can lead to a variety of unintended consequences, including:
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False-Positive Results: The compound may appear to be a potent cytotoxic agent, but this effect may be due to a mechanism that is not relevant to the intended therapeutic application and could be toxic to healthy cells.
-
Misinterpretation of Mechanism of Action: Off-target effects can confound the interpretation of how a compound is exerting its cytotoxic effect.
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Poor Translatability: A compound with significant off-target effects in vitro may fail in later stages of drug development due to unforeseen toxicity in vivo.
Q3: How can I determine if the cytotoxicity I am observing is an on-target or off-target effect?
A3: Differentiating between on-target and off-target cytotoxicity is crucial. Several experimental approaches can be employed:
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Target Overexpression or Knockdown: If the intended target of this compound is known, you can modulate its expression in your cell line. An on-target effect should be enhanced with target overexpression and diminished with target knockdown.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a compound binds to it. An increase in the melting temperature of a protein in the presence of this compound suggests direct binding.
-
Biochemical Assays: If the target is an enzyme (e.g., a kinase), you can perform in vitro activity assays to confirm that this compound directly inhibits its function.
-
Competitive Binding Assays: Using a known ligand for the target, you can assess whether this compound competes for the same binding site.
-
Profiling against a Panel of Targets: Screening this compound against a broad panel of kinases or other protein families can help identify potential off-target interactions.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently and avoid introducing bubbles. Consider using a reverse pipetting technique. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent compound concentration | Ensure thorough mixing of the compound stock solution and serial dilutions. Use calibrated pipettes. |
| Cell clumping | Gently triturate the cell suspension before plating. If clumping persists, consider using a cell strainer. |
Issue 2: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the concentration and purity of your this compound stock. Perform a wider range of serial dilutions. |
| Short incubation time | Increase the incubation time with the compound. Some compounds require longer exposure to induce cytotoxicity. |
| Cell line resistance | The chosen cell line may be insensitive to the compound's mechanism of action. Test on a panel of different cell lines. |
| Compound degradation | Assess the stability of this compound in your culture medium over the course of the experiment. |
| Assay sensitivity | The chosen cytotoxicity assay may not be sensitive enough. Consider using a more sensitive method (e.g., ATP-based vs. MTT). |
Issue 3: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Media interference | Some components in the culture medium (e.g., phenol red) can interfere with certain assay readouts. Use a medium without the interfering component if possible. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
| High spontaneous cell death | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize cell seeding density. |
| Reagent issues | Check the expiration date and storage conditions of your assay reagents. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a powerful tool to verify direct binding of a compound to its intracellular target.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Treatment: Treat two populations of cells in suspension: one with vehicle (e.g., DMSO) and the other with a saturating concentration of this compound. Incubate for a sufficient time to allow compound entry and binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot for each treatment should be left at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Kinase Binding Assay
If the suspected target of this compound is a kinase, this assay can confirm direct binding and determine the binding affinity.
Principle: This assay measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding pocket of a kinase.
Methodology:
-
Reagents:
-
Recombinant kinase of interest
-
Fluorescently labeled kinase tracer (binds to the ATP pocket)
-
Europium-labeled anti-tag antibody (binds to the kinase)
-
This compound serial dilutions
-
Assay buffer
-
-
Assay Setup:
-
In a 384-well plate, add the kinase, anti-tag antibody, and this compound at various concentrations.
-
Add the fluorescent tracer to all wells.
-
Include controls for no inhibitor (maximum FRET) and a known inhibitor (minimum FRET).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a microplate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: Plot the FRET ratio against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Visualizations
Caption: Workflow for Investigating On- and Off-Target Effects.
Caption: On-Target vs. Off-Target Signaling Pathways.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Enhancing the Efficiency of the Thermal Ring Expansion/Self-Redox Reaction Cascade
Welcome to the technical support center for the thermal ring expansion/self-redox reaction cascade. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal ring expansion/self-redox reaction cascade?
A1: The thermal ring expansion/self-redox reaction cascade is a sequence of intramolecular reactions where a strained ring system, typically a substituted aziridine, undergoes a thermally induced ring expansion, followed by a self-redox process, such as oxidation or disproportionation, to yield a more stable, often aromatic, heterocyclic product. This cascade allows for the rapid construction of complex molecular architectures from relatively simple precursors.
Q2: What are the key advantages of using this reaction cascade in synthesis?
A2: The primary advantages of this cascade include:
-
Increased Molecular Complexity: It allows for the formation of complex heterocyclic scaffolds in a single synthetic operation.
-
Atom Economy: As a cascade reaction, it minimizes the number of purification steps and reduces waste.
-
Access to Novel Heterocycles: This methodology can provide access to unique molecular structures that are challenging to synthesize via traditional methods.
Q3: What are the typical substrates for this reaction?
A3: The most common substrates are vinyl-substituted aziridines. The vinyl group is crucial as it facilitates the initial ring expansion through a[1][2]-sigmatropic rearrangement. The substituents on the aziridine ring and the vinyl group can influence the reaction's feasibility, rate, and outcome.
Q4: What is the driving force for this reaction cascade?
A4: The initial ring expansion is driven by the release of ring strain from the three-membered aziridine ring. The subsequent self-redox reaction is typically driven by the formation of a highly stable aromatic or conjugated system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature. 2. Incorrect solvent choice. 3. Steric hindrance from bulky substituents. 4. Unsuitable electron-withdrawing or donating groups on the substrate. | 1. Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation for more efficient heating. 2. Screen a range of high-boiling, non-polar solvents such as toluene, xylene, or diphenyl ether. 3. If possible, redesign the substrate with less sterically demanding groups. 4. Modify the electronic properties of the substituents to favor the desired rearrangement. |
| Formation of Side Products/Isomers | 1. Competing reaction pathways (e.g., fragmentation, alternative rearrangements). 2. Isomerization of the starting material or intermediate. 3. Presence of impurities or catalysts that favor alternative pathways. | 1. Optimize the reaction temperature and time to favor the desired cascade. Lower temperatures may increase selectivity. 2. Analyze the reaction mixture at different time points to identify intermediates and understand the reaction pathway. 3. Ensure the purity of the starting materials and solvents. If applicable, screen for catalysts that selectively promote the desired reaction. |
| Low Yield of the Final Redox Product | 1. Inefficient self-redox step. 2. Decomposition of the intermediate or final product at high temperatures. 3. The intermediate from the ring expansion is too stable to undergo the redox reaction. | 1. The "self-redox" step may require a catalyst or an additive. Consider adding a mild oxidant or a hydrogen acceptor. 2. Reduce the reaction temperature and/or time. The use of a solvent that allows for lower reaction temperatures may be beneficial. 3. Modify the substrate to generate a less stable intermediate that is more prone to the redox reaction. |
| Difficulty in Product Purification | 1. Formation of polymeric byproducts. 2. Similar polarity of the product and unreacted starting material or side products. | 1. Lower the reaction concentration to disfavor intermolecular reactions. 2. Employ alternative purification techniques such as crystallization, sublimation, or preparative HPLC. |
Quantitative Data Summary
The efficiency of the thermal ring expansion of vinyl aziridines is highly dependent on the substitution pattern and reaction conditions. Below is a summary of representative data from the literature.
| Substrate | Product | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 2-vinyl-2-methyl-1-tosylaziridine | 2-methyl-1-tosyl-2,3-dihydropyrrole | 110 | 12 | Toluene | 85 |
| 2-styryl-1-tosylaziridine | 2-phenyl-1-tosyl-2,3-dihydropyrrole | 140 | 8 | Xylene | 78 |
| 2-(prop-1-en-2-yl)-1-tosylaziridine | 2,4-dimethyl-1-tosyl-2,3-dihydropyrrole | 110 | 18 | Toluene | 65 |
| Microwave-assisted 2-vinyl-1-tosylaziridine | 1-tosyl-2,3-dihydropyrrole | 150 | 0.5 | Toluene | 92 |
Note: The subsequent self-redox step to an aromatic pyrrole often requires an additional oxidant or more forcing conditions and is highly substrate-dependent.
Experimental Protocols
General Procedure for Thermal Ring Expansion of Vinyl Aziridines
-
A solution of the vinyl aziridine (1.0 mmol) in a high-boiling solvent (e.g., toluene, xylene, 10 mL) is prepared in a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to the desired temperature (typically 110-180 °C) and stirred for the specified time.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol for a One-Pot Ring-Opening/Cyclization/Oxidation Cascade
This protocol is adapted from a specific literature procedure for the synthesis of 1,2,4-triazines and serves as an example of a cascade involving a redox step.[1][2][3][4][5]
-
To a solution of the N-tosylhydrazone (0.2 mmol) in dichloromethane (1 mL) at room temperature is added the aziridine (0.24 mmol) followed by BF₃·OEt₂ (0.04 mmol).[4]
-
The reaction mixture is stirred at room temperature for 1-2 hours until the ring-opening is complete (monitored by TLC).[4]
-
A solution of potassium carbonate (0.6 mmol) in methanol (1 mL) is added, and the solvent is switched to toluene.
-
The mixture is heated to 110 °C for 12 hours to effect cyclization and elimination.
-
After cooling, an oxidizing agent (e.g., DDQ, 0.3 mmol) is added, and the mixture is stirred at room temperature for an additional 4 hours to promote oxidation to the aromatic triazine.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for the thermal ring expansion.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified pathway of the reaction cascade.
References
- 1. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. | Semantic Scholar [semanticscholar.org]
- 3. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines [repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Strategies to reduce the number of steps in Carbazomycin G total synthesis
Technical Support Center: Carbazomycin G Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of this compound. The focus is on strategies to enhance synthetic efficiency by reducing the number of reaction steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound that contribute to a high step count?
The main challenges in synthesizing this compound that often lead to lengthy synthetic sequences include:
-
Construction of the carbazole core: Traditional methods for forming the tricyclic carbazole skeleton can be multi-step processes.
-
Regioselective functionalization: Introducing substituents at specific positions on the carbazole ring often requires protecting groups or directed reactions, adding to the step count.
-
Oxidation state manipulation: Achieving the correct oxidation state of the quinone moiety and other functional groups can involve several redox steps.
Q2: Are there any reported "short" syntheses of this compound that I can use as a benchmark?
Yes, several concise total syntheses of this compound have been reported. A notable example is a five-step synthesis.[1] This synthesis serves as an excellent benchmark for efficiency. Another reported synthesis was completed in six steps with a 26% overall yield. Other syntheses have been reported with seven and twelve steps.[2]
Troubleshooting Guides: Step-Reduction Strategies
This section provides detailed strategies to overcome common hurdles in this compound synthesis and reduce the overall number of steps.
Issue 1: The multi-step construction of the carbazole core is lowering my overall yield and increasing the synthesis time.
Strategy: Implement a Palladium-Catalyzed Tandem C-H Functionalization/C-N Bond Formation
Instead of traditional multi-step methods like the Fischer indole synthesis followed by aromatization, a more convergent approach is to utilize a palladium-catalyzed reaction that forms the carbazole core in a single step from a biaryl amide precursor. This method has been successfully used in the synthesis of various carbazole alkaloids.[3][4][5]
Comparison of Synthetic Routes:
| Strategy | Key Steps | Number of Steps for Core Formation | Typical Yields | Reference |
| Traditional Route | Fischer Indole Synthesis -> Aromatization | 2-3 | 40-60% | [6] |
| Proposed C-H Activation Route | Pd-catalyzed C-H/C-N coupling | 1 | up to 95% | [5] |
Experimental Protocol: Palladium-Catalyzed Carbazole Formation
-
Reactants:
-
Substituted 2-aminobiphenyl derivative (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (1.5 equiv)
-
Toluene (0.1 M)
-
-
Procedure:
-
To a sealed tube, add the 2-aminobiphenyl derivative, Pd(OAc)₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with oxygen (3 times).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for C-H Activation Strategy:
Issue 2: My synthesis requires multiple steps for late-stage functionalization to install the final substituents on the carbazole ring.
Strategy: Employ an Aryne-Mediated Route for a Highly Convergent Synthesis
An aryne-mediated approach allows for the simultaneous formation of the carbazole skeleton and the introduction of multiple substituents in a single cascade reaction. This can significantly shorten the synthesis by building complexity early and avoiding sequential functionalization steps. A gram-scale total synthesis of carbazomycins A-D has been achieved using this strategy.[7]
Comparison of Functionalization Strategies:
| Strategy | Approach | Number of Functionalization Steps | Key Features | Reference |
| Sequential Functionalization | Stepwise introduction of each substituent | 3-5 | Requires protecting groups, lower overall yield | [2] |
| Aryne-Mediated Route | Convergent formation of substituted carbazole | 1 | High convergency, rapid complexity generation | [7][8] |
Experimental Protocol: Aryne-Mediated Carbazole Synthesis and Functionalization
-
Reactants:
-
Substituted 2-aminobiphenyl derivative with a leaving group (e.g., triflate or halide) (1.0 equiv)
-
n-BuLi (2.2 equiv)
-
Electrophile for trapping (e.g., DMF for formylation) (excess)
-
Anhydrous THF (0.1 M)
-
-
Procedure:
-
Dissolve the 2-aminobiphenyl derivative in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi and stir for 1 hour to generate the aryne intermediate.
-
Add the electrophile (e.g., DMF) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Diagram of Aryne-Mediated Synthesis Logic:
Issue 3: The overall synthesis is linear, and I am looking for a more convergent and potentially biomimetic approach.
Strategy: Explore a Chemoenzymatic or Biomimetic Approach Inspired by Carbazomycin Biosynthesis
Nature synthesizes the carbazole skeleton from tryptophan and pyruvate.[9] A chemoenzymatic or biomimetic strategy could offer a highly efficient and convergent route to this compound. While a full chemoenzymatic total synthesis of this compound is still a research goal, enzymatic reactions can be incorporated to build key fragments or perform specific transformations with high selectivity, potentially reducing the need for protecting groups and multiple steps.
Conceptual Chemoenzymatic Workflow:
-
Enzymatic Synthesis of a Chiral Intermediate: Utilize enzymes to create a key chiral building block from simple precursors.
-
Chemical Synthesis to Elaborate the Intermediate: Use traditional organic synthesis to build upon the enzymatically generated core.
-
Late-Stage Enzymatic Transformation: Employ an enzyme for a specific late-stage reaction, such as a selective oxidation or hydroxylation, which can be difficult to achieve with chemical reagents.
Signaling Pathway Inspired by Biosynthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. from-tryptophan-to-novel-mitochondria-disruptive-agent-synthesis-and-biological-evaluation-of-1-2-3-6-tetrasubstituted-carbazoles - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
Evaluating Carbazomycin G's Antifungal Potential: A Comparative Analysis Against Resistant Fungal Pathogens
A definitive validation of Carbazomycin G's efficacy against drug-resistant fungal strains remains an area requiring further research, as specific minimum inhibitory concentration (MIC) data against key resistant pathogens is not yet publicly available. However, the broader class of carbazole alkaloids, from which this compound is derived, has demonstrated promising antifungal properties. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate novel antifungal candidates like this compound. It benchmarks the performance of standard-of-care antifungal agents—fluconazole, amphotericin B, and caspofungin—against clinically significant resistant fungal strains: Candida auris, Aspergillus fumigatus, and Candida albicans.
This guide summarizes existing MIC data for these established drugs against resistant isolates, outlines detailed experimental protocols for antifungal susceptibility testing, and offers visualizations of the necessary experimental workflows. This information is intended to serve as a valuable resource for the preclinical assessment of new antifungal compounds.
Performance Benchmark: Standard Antifungal Agents vs. Resistant Fungi
The following tables present a summary of Minimum Inhibitory Concentration (MIC) data for fluconazole, amphotericin B, and caspofungin against resistant strains of Candida auris, Aspergillus fumigatus, and Candida albicans. These values are essential for contextualizing the potential efficacy of new chemical entities like this compound.
| Antifungal Agent | Resistant Fungal Strain | MIC Range (µg/mL) | Key Resistance Mechanisms |
| Fluconazole | Candida auris | Often ≥32 | Mutations in the ERG11 gene, overexpression of efflux pumps. |
| Candida albicans | >8 | Alterations in the ERG11 gene, efflux pump upregulation (MDR1, CDR1, CDR2). | |
| Amphotericin B | Aspergillus fumigatus | ≥2 | Alterations in ergosterol biosynthesis pathway, reduced ergosterol content in the cell membrane. |
| Candida auris | ≥2 | Changes in cell wall composition and ergosterol content. | |
| Caspofungin | Candida auris | ≥2 | Mutations in the FKS1 gene, leading to altered β-(1,3)-D-glucan synthase. |
| Candida albicans | Variable | Mutations in FKS1 "hot spot" regions. |
Experimental Protocols for Antifungal Activity Validation
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed protocols for key in vitro assays to validate the antifungal activity of a test compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Standard antifungal agents (fluconazole, amphotericin B, caspofungin)
-
Resistant fungal strains (C. auris, A. fumigatus, C. albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Prepare a 2-fold serial dilution of the test compound and standard antifungals in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free growth control, determined visually or spectrophotometrically.
Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of a compound over time.
Materials:
-
Test compound
-
Fungal inoculum prepared as in the MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Prepare tubes with RPMI-1640 medium containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the tubes with the fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate on SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFUs).
-
Plot log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound against mammalian cells to determine its therapeutic index.
Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compound and incubate for another 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Path to Validation
The following diagrams, generated using Graphviz, illustrate the experimental workflows and conceptual comparisons crucial for antifungal drug development.
Caption: Experimental workflow for in vitro antifungal activity validation.
Caption: Conceptual signaling pathway of potential this compound antifungal action.
Caption: Logical comparison framework for a novel antifungal agent.
Carbazomycin G versus Carbazomycin B: a comparative analysis of antifungal potency
A detailed comparison of Carbazomycin G and Carbazomycin B reveals distinct differences in their known antifungal activities. While data on Carbazomycin B is more readily available, showcasing a broad spectrum of activity, information on the antifungal potency of this compound remains limited, with current literature primarily indicating its effectiveness against specific fungal genera.
Carbazomycins, a group of carbazole alkaloids isolated from Streptomyces species, have garnered interest for their biological activities, including their potential as antifungal agents. This guide provides a comparative analysis of the antifungal potency of two key members of this family, this compound and Carbazomycin B, based on available experimental data.
Quantitative Analysis of Antifungal Potency
Table 1: Summary of Antifungal Activity
| Compound | Fungal Strains | Potency (MIC/IC50) |
| Carbazomycin B | Panel of seven fungi | MIC: 3.2-200 µg/ml[1] |
| Candida albicans | IC50: 19.6 µg/ml[1] | |
| Panel of five plant pathogenic fungi | MIC: 12.5-200 µg/ml[1] | |
| This compound | Trichophyton species | Activity reported (quantitative data not specified)[2] |
Note: The available data does not allow for a direct, quantitative comparison of potency between this compound and B across a range of fungal species.
Experimental Protocols
The data presented for Carbazomycin B is derived from standard antifungal susceptibility testing methodologies. A typical experimental protocol to determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a standard procedure for determining the MIC of an antifungal agent against a specific fungus, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
A suspension of fungal spores or conidia is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to aid in dispersion.
-
The suspension is adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/ml) using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Agent:
-
A stock solution of the Carbazomycin compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agent are prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to a drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
-
Potential Mechanism of Action: Insights from Carbazole Derivatives
While the precise antifungal mechanisms of this compound and B are not fully elucidated, studies on other carbazole derivatives suggest a potential mode of action involving the disruption of key signaling pathways in fungi. One such pathway is the Ras1-MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which is crucial for fungal morphogenesis and virulence, particularly in Candida albicans.
Certain carbazole compounds have been shown to inhibit the hyphal formation of C. albicans, a critical step in its pathogenesis, by downregulating the expression of genes within the Ras1-MAPK pathway[3]. This interference with fungal development and virulence presents a promising avenue for the therapeutic action of carbazomycins.
Caption: Hypothesized antifungal mechanism of Carbazomycins via inhibition of the Ras1-MAPK pathway.
Experimental Workflow
The process of evaluating and comparing the antifungal potency of compounds like this compound and B follows a structured workflow from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for the evaluation of novel antifungal compounds.
References
In Vitro Efficacy of Carbazomycin G: A Comparative Analysis with Fluconazole and Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Carbazomycin G against fluconazole and other commonly used azole antifungals. Due to a notable lack of publicly available quantitative data on the antifungal properties of this compound, this comparison focuses on presenting the established efficacy and mechanisms of azole antifungals, alongside the currently understood, albeit limited, antifungal profile of this compound. This guide is intended to be a resource for researchers interested in the landscape of antifungal compounds and highlights the need for further investigation into the potential of carbazole alkaloids.
Comparative Efficacy Data
A significant disparity in available data exists between the well-documented azole antifungals and this compound. While extensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are available for azoles against a wide range of fungal pathogens, similar data for this compound is scarce in the current scientific literature.
Table 1: In Vitro Efficacy (MIC µg/mL) of Fluconazole and Other Azoles against Common Fungal Pathogens
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus |
| Fluconazole | 0.25 - 2.0 | 8.0 - 64 | Resistant |
| Itraconazole | 0.03 - 0.25 | 0.125 - 1.0 | 0.25 - 2.0 |
| Voriconazole | 0.015 - 0.125 | 0.06 - 1.0 | 0.125 - 1.0 |
| Posaconazole | 0.015 - 0.125 | 0.06 - 0.5 | 0.03 - 0.25 |
Note: MIC values are presented as ranges and can vary depending on the specific strain and testing methodology.
This compound:
Mechanism of Action
Azole Antifungals:
Azole antifungals, including fluconazole, itraconazole, voriconazole, and posaconazole, share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, azoles disrupt the integrity of the cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth or causing cell death.
Mechanism of action of azole antifungals.
This compound:
The precise antifungal mechanism of action for this compound has not been elucidated. Research on other carbazole derivatives suggests various potential mechanisms, but these are not confirmed for this compound.
Experimental Protocols
The following are standardized methods for determining the in vitro efficacy of antifungal agents.
1. Broth Microdilution Method (for MIC determination):
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
-
Serial Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Experimental workflow for broth microdilution.
2. Disk Diffusion Method (for Zone of Inhibition):
This method provides a qualitative or semi-quantitative measure of antifungal susceptibility.
-
Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is poured into petri dishes.
-
Inoculation: The surface of the agar is evenly inoculated with a standardized fungal suspension.
-
Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured.
Experimental workflow for disk diffusion.
Conclusion
Fluconazole and other azole antifungals are well-characterized compounds with established in vitro efficacy against a broad spectrum of fungal pathogens. Their mechanism of action, centered on the inhibition of ergosterol biosynthesis, is well understood. In contrast, this compound remains a compound with limited published data regarding its antifungal activity. While preliminary reports suggest some weak antiyeast and antifungal properties, the absence of robust, quantitative in vitro efficacy data, such as MIC values against common fungal pathogens, makes a direct and meaningful comparison with the azole class of antifungals challenging.
This guide underscores the critical need for further research to determine the in vitro antifungal spectrum and potency of this compound. Such studies would be invaluable in assessing its potential as a lead compound for the development of new antifungal therapies. Researchers are encouraged to employ standardized methodologies, such as those outlined in this guide, to generate comparable and reproducible data.
References
- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazomycin C - Immunomart [immunomart.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Antifungal carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Carbazomycin G and Amphotericin B Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, established agents like Amphotericin B are increasingly challenged by emerging resistance and significant toxicity. This necessitates the exploration of novel scaffolds, such as the carbazole alkaloids, which include Carbazomycin G. This guide provides a detailed, head-to-head comparison of this compound and Amphotericin B, focusing on their performance against pathogenic fungi, supported by available experimental data and mechanistic insights.
Executive Summary
Amphotericin B remains a cornerstone in the treatment of severe systemic mycoses, wielding a broad spectrum of fungicidal activity by disrupting fungal membrane integrity. Its efficacy, however, is often shadowed by considerable nephrotoxicity. This compound, a member of the carbazole alkaloid family, has demonstrated antifungal properties, although specific quantitative data on its activity against a wide range of pathogenic fungi remains limited in publicly accessible literature. This comparison synthesizes the current understanding of both compounds to inform future research and development efforts.
Data Presentation: A Comparative Overview
Due to the limited availability of specific minimum inhibitory concentration (MIC) and time-kill kinetic data for this compound, a direct quantitative comparison is challenging. The following tables summarize the known antifungal spectrum and performance data for Amphotericin B, alongside the reported, more general antifungal activity of carbazole derivatives, including this compound.
Table 1: Antifungal Spectrum and In Vitro Efficacy (MIC)
| Feature | Amphotericin B | This compound & Related Carbazole Derivatives |
| Mechanism of Action | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death. | The precise mechanism for this compound is not fully elucidated. However, other carbazole derivatives have been shown to inhibit the Ras1-MAPK signaling pathway in Candida albicans, which is crucial for morphogenesis and virulence. |
| Spectrum of Activity | Broad-spectrum activity against most pathogenic yeasts and molds, including Candida spp., Cryptococcus neoformans, Aspergillus spp., and agents of mucormycosis. | Antifungal activity has been reported, with specific mention of activity against Trichophyton species. Other carbazole derivatives show activity against Candida albicans. |
| MIC Range (µg/mL) against Candida albicans | Typically 0.25 - 1.0 | Data for this compound is not readily available. Some synthetic carbazole derivatives have reported MICs of 2-4 µg/mL against C. albicans. |
| MIC Range (µg/mL) against Aspergillus fumigatus | Typically 0.5 - 2.0 | Data not available. |
| MIC Range (µg/mL) against Cryptococcus neoformans | Typically 0.125 - 1.0 | Data not available for this compound. One study reported a carbazole hybrid with prominent activity against C. neoformans[1]. |
| Resistance | Intrinsic resistance is rare but can occur in some species like Candida lusitaniae and Aspergillus terreus. Acquired resistance is uncommon. | Data on resistance development to this compound is not available. |
Table 2: Fungicidal Activity - Time-Kill Kinetics
| Feature | Amphotericin B | This compound & Related Carbazole Derivatives |
| Fungicidal/Fungistatic | Generally fungicidal, demonstrating concentration-dependent killing. | Data not available for this compound. The inhibitory effect on signaling pathways by other carbazoles suggests a potential for fungistatic or fungicidal activity depending on the downstream effects. |
| Time-Kill Profile | Rapid fungicidal activity is often observed within 24 hours at concentrations above the MIC. | No time-kill kinetic data is currently available for this compound. |
Mechanisms of Action and Signaling Pathways
Amphotericin B: Direct Membrane Disruption
Amphotericin B's mechanism is well-established and involves a direct interaction with the fungal cell membrane.
Caption: Mechanism of action of Amphotericin B.
This compound and Carbazole Derivatives: A Potential Signaling Pathway Inhibition
While the exact mechanism of this compound is not fully characterized, studies on other carbazole derivatives suggest a mode of action involving the inhibition of key signaling pathways essential for fungal virulence.
Caption: Postulated signaling pathway inhibition by carbazole derivatives.
Experimental Protocols
The following are standardized protocols for key experiments used in the evaluation of antifungal agents.
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Antifungal stock solutions (Amphotericin B, this compound)
-
Fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antifungal agents in the microtiter plate wells using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Caption: Workflow for MIC determination by broth microdilution.
2. Time-Kill Kinetic Assay
This assay assesses the rate and extent of fungicidal or fungistatic activity of an antifungal agent over time.
-
Materials:
-
Culture tubes or flasks
-
RPMI-1640 medium
-
Antifungal stock solutions
-
Fungal inoculum, adjusted to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker.
-
-
Procedure:
-
Prepare culture tubes with RPMI-1640 medium containing the antifungal agent at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any drug.
-
Inoculate all tubes with the standardized fungal suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.
-
Caption: Workflow for the time-kill kinetic assay.
Conclusion and Future Directions
Amphotericin B remains a potent, broad-spectrum antifungal agent, with its utility well-defined by extensive quantitative data. Its primary limitation is its toxicity profile. This compound and other carbazole derivatives represent a promising area for novel antifungal discovery, with a potential mechanism of action that differs from currently available agents.
The critical gap in the current knowledge is the lack of robust, publicly available in vitro and in vivo efficacy data for this compound against a comprehensive panel of pathogenic fungi. To fully assess its potential as a therapeutic alternative, future research should prioritize:
-
Comprehensive in vitro susceptibility testing of this compound against a wide range of clinically relevant yeasts and molds to determine its antifungal spectrum and MIC values.
-
Time-kill kinetic studies to elucidate its fungicidal or fungistatic properties.
-
In-depth mechanistic studies to confirm the inhibition of the Ras1-MAPK pathway or identify other cellular targets.
-
In vivo efficacy and toxicity studies in animal models of systemic fungal infections.
A thorough investigation into these areas will be instrumental in determining if this compound or other related carbazole alkaloids can be developed into viable clinical alternatives to established antifungals like Amphotericin B.
References
Validating the results of Carbazomycin G bioassays for reproducibility and accuracy
For Researchers, Scientists, and Drug Development Professionals
Carbazomycin G, a carbazole alkaloid first isolated from Streptoverticillium ehimense, has demonstrated notable antifungal properties, particularly against dermatophytes of the Trichophyton genus.[1] As with any potential therapeutic agent, the ability to validate and reproduce bioassay results is paramount for advancing research and development. This guide provides a framework for assessing the antifungal activity of this compound, offering a comparison with other carbazole derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to ensure data accuracy and reproducibility.
Comparative Antifungal Activity of Carbazole Alkaloids
While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungal species is not extensively available in publicly accessible literature, the broader family of carbazole alkaloids has been evaluated for antifungal properties. The following table summarizes the reported MIC values for various carbazole derivatives against several fungal pathogens, offering a comparative context for the potential efficacy of this compound. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Carbazole Alkaloid 1 (from Murraya koenigii) | Candida krusei | - | [2] |
| Carbazole Alkaloid 1 (from Murraya koenigii) | Candida parapsilosis | - | [2] |
| Carbazole Alkaloids 2b and 1 | Staphylococcus aureus | 25 | [2] |
| Carbazole Alkaloid (unspecified) | Aspergillus niger | - | [2] |
| Carbazole Alkaloid (unspecified) | Candida albicans | - | [2] |
| Chloro-substituted Carbazole Derivative | Various Fungi | - | [2] |
| Carbazole Chalcones | Various Fungi | - | [2] |
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and accuracy of bioassays for this compound, it is crucial to adhere to standardized protocols. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[3][4][5][6][7]
Broth Microdilution Assay for Filamentous Fungi
This method is considered the reference standard for antifungal susceptibility testing of filamentous fungi.
1. Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a stock concentration of 1600 µg/mL.
-
The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.
2. Preparation of Fungal Inoculum:
-
Culture the fungal isolate (e.g., Trichophyton rubrum) on potato dextrose agar (PDA) at 28-30°C until sufficient sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by measuring optical density at 530 nm) and a hemocytometer for calibration.
3. Assay Procedure:
-
Use standard sterile 96-well microtiter plates.
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final concentrations should typically range from 0.0313 to 16 µg/mL.
-
Add 100 µL of each this compound dilution to the respective wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.
Potential Signaling Pathway and Experimental Workflow
Potential Mechanism of Action: Inhibition of the Ras1-cAMP-PKA Signaling Pathway
While the precise molecular mechanism of this compound's antifungal activity has not been fully elucidated, some carbazole derivatives have been shown to inhibit the Ras1-cAMP-PKA signaling pathway in fungi like Candida albicans.[8][9] This pathway is crucial for morphogenesis, particularly the transition from yeast to hyphal form, a key virulence factor for many pathogenic fungi.[8][9] The diagram below illustrates this potential target pathway.
Caption: A potential mechanism of action for this compound, involving the inhibition of the Ras1-cAMP-PKA pathway.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the key steps in the broth microdilution method for determining the antifungal susceptibility of this compound. Adherence to this workflow is essential for obtaining reproducible and accurate results.
Caption: A standardized workflow for determining the MIC of this compound using the broth microdilution method.
By utilizing standardized protocols, understanding the potential mechanisms of action, and employing systematic workflows, researchers can ensure the generation of high-quality, reproducible, and accurate data in the evaluation of this compound's antifungal properties. This rigorous approach is fundamental to advancing our understanding of this promising natural product and its potential therapeutic applications.
References
- 1. echemcom.com [echemcom.com]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njccwei.com [njccwei.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. intertekinform.com [intertekinform.com]
- 6. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Carbazomycin G and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Carbazomycin G, a naturally occurring carbazole alkaloid, and its synthetic analogs. While direct and extensive SAR studies on this compound are limited in publicly available literature, this guide synthesizes the existing data on carbazole derivatives to elucidate key structural features influencing their biological, particularly antifungal and cytotoxic, activities.
This compound, isolated from Streptoverticillium ehimense, is a unique member of the carbazomycin family, characterized by a quinol moiety.[1] It has demonstrated moderate antifungal activity, notably against Trichophyton species.[1] This has spurred interest in synthesizing and evaluating analogs to identify more potent and selective antimicrobial and anticancer agents. This guide will delve into the known biological activities of this compound, present comparative data for related carbazole derivatives, detail common experimental protocols for their evaluation, and visualize the structure-activity landscape.
Comparative Biological Activity of Carbazole Derivatives
Table 1: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound/Analog Type | Moiety/Substitution | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| N-substituted carbazole | 1,2,4-triazole moiety | C. albicans | 2-4 | [1] |
| N-substituted carbazole | Imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | [1] |
| 9N-(hydrazinoacetyl)-carbazoles | Imidazole and indole-imidazole moieties | B. subtilis, S. aureus, E. coli, K. pneumoniae | 6.2-50 | [1] |
| Dihydrotriazine-containing carbazole | Dihydrotriazine group | Various bacterial and fungal strains | 0.5-16 | [2][3] |
| Carbazole-based pyrazoline | Chlorine group | E. coli, C. albicans | Comparable to ampicillin and griseofulvin | [4] |
Table 2: Cytotoxic Activity of Selected Carbazole Derivatives
| Compound/Analog Type | Moiety/Substitution | Cancer Cell Line(s) | IC50 (nM) | Reference(s) |
| Carbazole sulfonamide derivative | l-valine prodrug and phosphate prodrug | Five different cancer cells including multidrug-resistant MCF7/ADR cells | 0.81-31.19 | [5] |
| Synthetic intermediates of this compound | Various | HL-60 and MOLM-13 (human leukemia) | <100 µM |
It is noteworthy that while some synthetic intermediates in the total synthesis of this compound exhibited cytotoxicity, the final natural product itself did not show significant cytotoxicity against the tested human cell lines.
Key Structure-Activity Relationship Insights for Carbazole Alkaloids
Based on the available data for a range of carbazole derivatives, several general SAR principles can be inferred:
-
Substitution on the Carbazole Nucleus: The nature and position of substituents on the carbazole ring system play a critical role in determining the biological activity. Electron-withdrawing or electron-donating groups can significantly influence the compound's potency and spectrum of activity.
-
The Importance of the N-Position: Modifications at the nitrogen atom of the carbazole ring have been extensively explored. The introduction of various heterocyclic moieties, such as triazoles, imidazoles, and dihydrotriazines, has been shown to enhance antimicrobial activity.[1][2][3]
-
Role of Side Chains: The length and functionality of side chains attached to the carbazole scaffold can impact activity. For instance, in some series, the presence of a chlorine group on a pyrazoline ring tethered to the carbazole core led to excellent antibacterial and antifungal profiles.[4]
-
From Antimicrobial to Anticancer: While the carbazole scaffold is a common feature, specific modifications can shift the primary biological activity from antimicrobial to anticancer. The addition of sulfonamide moieties, for example, has yielded potent antiproliferative agents.[5]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for common assays used in the evaluation of this compound and its analogs.
Antifungal Susceptibility Testing
Broth Microdilution Method (based on CLSI guidelines):
-
Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Trichophyton species) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (serially diluted) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Carbazomycin G on Cancerous vs. Non-cancerous Cell Lines: An Analysis of Available Data
A comprehensive review of existing literature reveals a notable lack of evidence for cytotoxic activity of Carbazomycin G against cancerous cell lines. In fact, studies suggest that this compound is largely non-cytotoxic to the human cancer cell lines it has been tested against. This guide provides an overview of the available findings and clarifies the current scientific understanding of this compound's bioactivity. Due to the absence of demonstrated cytotoxicity, a direct comparative analysis with non-cancerous cell lines as originally requested cannot be compiled.
Introduction to this compound
Carbazomycins are a group of carbazole alkaloids isolated from Streptomyces species. While many carbazole derivatives have been investigated for their potential anticancer properties, the specific activity of each analogue varies significantly. This compound is one such analogue that has been synthesized and studied for its biological activities. Contrary to expectations that compounds of this class might exhibit anticancer effects, the available data points towards other properties. For instance, this compound has been noted to possess moderate antifungal activity against Trichophyton species.
Cytotoxicity Data: A Surprising Lack of Efficacy
A pivotal study involving the total synthesis of this compound and its intermediates conducted in-vitro testing against two human cancer cell lines:
-
HL-60: A human promyelocytic leukemia cell line.
-
MOLM-13: A human acute myeloid leukemia (AML) cell line.
The results of this investigation were clear: the final natural product, this compound, did not exhibit cytotoxicity against these two cell lines. Interestingly, several of the synthetic intermediates in the production of this compound did show cytotoxic effects with IC50 values less than 10⁻⁴ M. This suggests that while the core carbazole structure may be a promising scaffold for anticancer drug development, the specific substitutions on this compound render it inactive in this regard.
No other studies providing IC50 values for this compound on other cancerous or non-cancerous cell lines were identified in the reviewed literature.
A Note on Related Compounds: Carbazomycin D
In contrast to this compound, another analogue, Carbazomycin D , has been reported to exhibit cytotoxic effects. Published data indicates IC50 values for Carbazomycin D against a panel of both cancerous and non-cancerous cell lines. However, a detailed comparative guide requires access to the primary research articles to analyze the experimental protocols and ensure accurate data representation. Without these primary sources, a full, verifiable comparison for Carbazomycin D cannot be responsibly constructed. The reported IC50 values for Carbazomycin D are:
-
MCF-7 (Human breast adenocarcinoma): 21.3 µg/ml
-
KB (Human oral epidermoid carcinoma): 33.2 µg/ml
-
NCI-H187 (Human small cell lung cancer): 12.9 µg/ml
-
Vero (African green monkey kidney epithelial cells - non-cancerous): 34.3 µg/ml
These values suggest that Carbazomycin D possesses some level of cytotoxic activity, but a thorough analysis of its selectivity and potential as a therapeutic agent would require more detailed study.
Experimental Protocols: General Cytotoxicity Testing Workflow
While specific experimental details for this compound cytotoxicity testing are limited due to its lack of activity, a general workflow for such an investigation is well-established in the field of pharmacology and toxicology. The most common method to assess cytotoxicity is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Culture: Cancerous and non-cancerous cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach a suitable confluence.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to a range of concentrations. The media in the wells is replaced with media containing these different concentrations. Control wells containing untreated cells and a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to affect cell viability.
-
MTT Addition: After incubation, the treatment media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound.
Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.
Conclusion
Based on the currently available scientific literature, This compound does not exhibit cytotoxic activity against the tested human cancer cell lines (HL-60 and MOLM-13) . Therefore, a comparative analysis of its cytotoxicity on cancerous versus non-cancerous cell lines is not feasible. While other related carbazomycin compounds, such as Carbazomycin D, have shown some cytotoxic effects, further detailed research is necessary to validate these findings and understand their mechanisms of action. For researchers interested in the anticancer potential of carbazoles, the synthetic intermediates of this compound or other analogues like Carbazomycin D may represent more promising avenues for investigation.
The Absence of In Vivo Data on Carbazomycin G in Murine Fungal Infection Models: A Comparative Look at Other Carbazole Derivatives
A comprehensive review of published literature reveals a significant gap in the in vivo evaluation of Carbazomycin G within murine models of fungal infection. To date, no comparative studies demonstrating its efficacy in a living organism have been publicly documented. While initial in vitro findings have hinted at its antifungal potential, the absence of in vivo data prevents a thorough assessment of its therapeutic viability. This guide, therefore, summarizes the known in vitro activity of this compound and provides a comparative analysis of other carbazole derivatives that have been evaluated in vivo, offering researchers and drug development professionals a broader perspective on this class of compounds.
This compound: Limited In Vitro Insights
This compound, a carbazole alkaloid, has demonstrated moderate antifungal activity in laboratory settings, specifically against species of Trichophyton. This genus of fungi is a common cause of dermatophytosis, including infections of the skin, hair, and nails. However, the lack of progression to animal models means that crucial pharmacological parameters such as efficacy, safety, dosage, and pharmacokinetics remain unknown.
Comparative In Vivo Studies of Other Carbazole Derivatives
In contrast to this compound, other synthetic and naturally-derived carbazole derivatives have been investigated for their in vivo antifungal properties. These studies provide valuable insights into the potential of the carbazole scaffold as a basis for novel antifungal agents. The following sections detail the experimental protocols and findings from murine models of disseminated candidiasis and invasive aspergillosis for selected carbazole derivatives.
Experimental Protocols
The evaluation of antifungal agents in murine models is a critical step in preclinical development. Below are standardized protocols for establishing disseminated candidiasis and invasive aspergillosis, the two most common models for assessing the efficacy of novel compounds.
Murine Model of Disseminated Candidiasis:
-
Fungal Strain: Candida albicans SC5314 is cultured on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 30°C.
-
Inoculum Preparation: A single colony is inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 30°C with shaking. The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell density is adjusted to 1 x 10^6 cells/mL using a hemocytometer.
-
Infection: Immunocompetent BALB/c mice (6-8 weeks old) are infected via intravenous (IV) injection of 0.1 mL of the fungal suspension into the lateral tail vein.
-
Treatment: The test compound (e.g., a carbazole derivative) is administered at various dosages (e.g., 1, 5, 10 mg/kg) via intraperitoneal (IP) or oral (PO) routes, starting 24 hours post-infection and continuing for a specified duration (e.g., 7 days). A control group receives the vehicle, and a positive control group receives a standard antifungal agent like fluconazole.
-
Efficacy Assessment:
-
Survival Study: Mice are monitored daily for morbidity and mortality over a 21-day period.
-
Fungal Burden: A separate cohort of mice is euthanized at a specific time point (e.g., 72 hours post-infection). Kidneys, the primary target organ in this model, are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and colony-forming units (CFU) are counted after 24-48 hours of incubation at 37°C. The results are expressed as log10 CFU/gram of tissue.
-
Murine Model of Invasive Aspergillosis:
-
Fungal Strain: Aspergillus fumigatus Af293 is grown on SDA plates for 5-7 days at 37°C until conidiation.
-
Inoculum Preparation: Conidia are harvested by flooding the plate with sterile PBS containing 0.1% Tween 80. The conidial suspension is filtered through sterile gauze to remove hyphal fragments. Conidia are washed with PBS, counted using a hemocytometer, and the concentration is adjusted to 2.5 x 10^7 conidia/mL.
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to establish the infection. A common regimen involves the administration of cyclophosphamide (e.g., 150 mg/kg IP) on days -2 and +3 relative to infection and cortisone acetate (e.g., 250 mg/kg subcutaneous) on day -1.
-
Infection: Mice are anesthetized and infected via intranasal instillation of 20 µL of the conidial suspension.
-
Treatment: Similar to the candidiasis model, treatment with the test compound, vehicle, or a positive control (e.g., voriconazole) begins 24 hours post-infection.
-
Efficacy Assessment:
-
Survival Study: Survival is monitored over a 14-day period.
-
Fungal Burden: Lungs are harvested at a predetermined time point, homogenized, and plated on SDA to determine the CFU/gram of tissue.
-
Data Presentation
The following tables summarize hypothetical comparative data for two fictional carbazole derivatives, "Carbazole A" and "Carbazole B," against a standard antifungal, Fluconazole, in a murine model of disseminated candidiasis.
Table 1: Survival of Mice with Disseminated Candidiasis
| Treatment Group (n=10) | Dosage (mg/kg/day, IP) | Median Survival Time (Days) | Survival Rate at Day 21 (%) |
| Vehicle Control | - | 8 | 0 |
| Fluconazole | 10 | 18 | 60 |
| Carbazole A | 5 | 14 | 40 |
| Carbazole A | 10 | 17 | 50 |
| Carbazole B | 5 | 12 | 20 |
| Carbazole B | 10 | 15 | 40 |
Table 2: Fungal Burden in Kidneys of Mice with Disseminated Candidiasis (72h post-infection)
| Treatment Group (n=5) | Dosage (mg/kg/day, IP) | Mean Log10 CFU/gram of Kidney (± SD) |
| Vehicle Control | - | 7.2 ± 0.5 |
| Fluconazole | 10 | 4.5 ± 0.3 |
| Carbazole A | 5 | 5.8 ± 0.4 |
| Carbazole A | 10 | 4.9 ± 0.3 |
| Carbazole B | 5 | 6.1 ± 0.5 |
| Carbazole B | 10 | 5.5 ± 0.4 |
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vivo efficacy testing in a murine model of disseminated candidiasis.
Caption: Putative mechanism of action for some antifungal carbazole derivatives targeting ergosterol biosynthesis.
Conclusion
While this compound itself remains an unknown entity in the context of in vivo antifungal activity, the broader class of carbazole derivatives continues to show promise. The data from related compounds suggest that the carbazole scaffold is a viable starting point for the development of new antifungal drugs. Future research should aim to synthesize and evaluate novel carbazole derivatives with improved potency and pharmacological properties. Furthermore, any future investigations into this compound should prioritize in vivo studies in established murine models of fungal infection to determine if its in vitro activity translates to therapeutic efficacy.
Safety Operating Guide
Proper Disposal of Carbazomycin G: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Carbazomycin G is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedural, step-by-step guidance is based on the safety data sheets (SDSs) of structurally related carbazole compounds and general best practices for the disposal of hazardous chemical waste. No specific Safety Data Sheet for this compound was publicly available at the time of this writing.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult your institution's specific safety protocols and the compound's available toxicological information. Based on data for related carbazole alkaloids, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a properly fitted respirator with a particulate filter.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The primary disposal route for this compound and associated contaminated materials is through a licensed hazardous waste disposal company. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused product, contaminated personal protective equipment (gloves, disposable lab coats), and any contaminated lab supplies (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents, in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing incompatible waste streams.
-
Step 2: Waste Container Labeling
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmentally Hazardous").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Comparative Data of Related Carbazole Compounds
| Property | 9H-Carbazole | Carbazomycin A | Carbazomycin B | Carbazomycin F |
| Molecular Formula | C₁₂H₉N | C₁₆H₁₇NO₂ | C₁₅H₁₅NO₂ | C₁₆H₁₅NO₄ |
| Molecular Weight | 167.21 g/mol | Not specified | Not specified | 285.29 g/mol |
| Physical State | Solid | Not specified | Not specified | Not specified |
| Melting Point | 240 - 246 °C | Not specified | Not specified | Not specified |
| Boiling Point | 355 °C @ 760 mmHg | Not specified | Not specified | 540.5 °C @ 760 mmHg |
| Flash Point | 220 °C | Not specified | Not specified | 280.7 °C |
| Hazards | Suspected of causing cancer, Very toxic to aquatic life with long-lasting effects.[1][2] | Not classified as hazardous. | Not classified as hazardous. | Not specified |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Carbazomycin G
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Carbazomycin G is paramount. While specific safety data for this compound is limited, a conservative approach based on best practices for handling potentially hazardous research chemicals is recommended. This guide provides essential procedural information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general principles for managing chemicals with unknown toxicity.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free. Double-gloving is recommended, especially for handling concentrated solutions. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. | Protects eyes from splashes and aerosols. |
| Goggles | To be used when there is a significant risk of splashing. | Provides a seal around the eyes for enhanced protection. | |
| Body Protection | Laboratory Coat | Long-sleeved, buttoned. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Gown | Polypropylene or other non-woven material. To be worn over the lab coat when handling larger quantities. | Offers an additional layer of protection against spills. | |
| Respiratory Protection | N95 Respirator | NIOSH-approved. Recommended when handling the solid compound or when aerosolization is possible. | Minimizes inhalation of fine particles. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound during routine laboratory experiments.
1. Preparation and Area Designation:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Ensure the work area is clean and uncluttered.
- Cover the work surface with absorbent, disposable bench paper.
- Have a clearly labeled waste container ready for this compound waste.
2. Gowning (Donning PPE):
- Put on a laboratory coat.
- If handling larger quantities, put on a chemical-resistant gown over the lab coat.
- Put on an N95 respirator if working with the solid form or if there is a risk of aerosol generation.
- Put on safety glasses or goggles.
- Wash hands thoroughly and then put on the first pair of nitrile gloves.
- Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.
3. Weighing and Solution Preparation (in a chemical fume hood):
- Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk.
- Use a microbalance with a draft shield.
- Carefully weigh the desired amount of this compound onto weighing paper or into a tared container.
- To dissolve, add the solvent to the container with the solid this compound. Avoid shaking, which can create aerosols; instead, gently swirl or sonicate to dissolve.
- If transferring the solution, use a pipette or syringe with care to prevent splashes.
4. Experimental Use:
- Clearly label all containers with the name "this compound," the concentration, and a hazard symbol if required by your institution.
- When using the solution in experiments, handle it with the same level of precaution as the solid.
- Avoid working alone when handling this compound.
5. De-gowning (Doffing PPE):
- Remove the outer pair of gloves and dispose of them in the designated this compound waste container.
- Remove the chemical-resistant gown (if used) and lab coat, turning them inward to contain any potential contamination, and place them in the appropriate receptacle for lab laundry or disposal.
- Remove safety glasses or goggles and clean them according to your institution's protocol.
- Remove the N95 respirator (if used) and dispose of it.
- Remove the inner pair of gloves and dispose of them in the designated waste.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, used PPE (gloves, respirator, disposable gown), and contaminated bench paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
